2-Hydroxy-2-phenyl-propionic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 2-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-10(12)11(2,13)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCQQMOAQEIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423933 | |
| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-23-7 | |
| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydroxy-2-phenyl-propionic acid ethyl ester CAS number
This guide details the technical profile, synthesis, and applications of Ethyl 2-hydroxy-2-phenylpropanoate , commonly known as Ethyl Atrolactate .[1]
(Ethyl Atrolactate)[1][2]
Chemical Identity & Physiochemical Profile[3][4][5][6]
Ethyl 2-hydroxy-2-phenylpropanoate is the ethyl ester of atrolactic acid.[1] Unlike its structural isomer ethyl phenyllactate (which has the phenyl group at the 3-position), this compound features a quaternary carbon at the 2-position, bearing both a hydroxyl and a phenyl group.[1] This steric crowding makes it a valuable chiral building block but also presents specific challenges in synthesis and resolution.
Core Identifiers
| Parameter | Data |
| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |
| Common Name | Ethyl Atrolactate |
| CAS (Racemic) | 32122-08-0 |
| CAS (S)-Enantiomer | 2406-23-7 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Structure | Ph–C(Me)(OH)–COOEt |
| Chirality | Contains one quaternary chiral center at C2 |
Physiochemical Properties[1][6][8]
-
Appearance: Colorless to pale yellow viscous liquid or low-melting solid (depending on purity and enantiomeric excess).
-
Solubility: Soluble in organic solvents (ethanol, ethyl acetate, DCM); limited solubility in water due to the lipophilic phenyl ring.
-
Stability: Stable under standard conditions; susceptible to hydrolysis (acid/base) and dehydration (forming atropic acid derivatives) under harsh acidic conditions.
Synthetic Routes & Mechanistic Insight
The synthesis of Ethyl Atrolactate requires creating a quaternary center. Two primary strategies exist: the robust classical esterification and the direct organometallic addition.
Route A: Fischer Esterification (Robust)
This is the preferred industrial route due to higher selectivity. It begins with Atrolactic Acid (2-hydroxy-2-phenylpropanoic acid), typically synthesized via the hydrolysis of acetophenone cyanohydrin.[1]
-
Protocol: Reflux Atrolactic Acid with excess Ethanol in the presence of a catalytic amount of H₂SO₄ or p-TsOH.[1]
-
Critical Control Point: Water removal (Dean-Stark trap or molecular sieves) is essential to drive the equilibrium forward.
-
Advantage: Avoids the formation of diol side products common in Grignard routes.
Route B: Grignard Addition (Direct C-C Bond Formation)
A more direct but sensitive method involves the nucleophilic addition of a phenyl anion to an
-
Reagents: Ethyl Pyruvate + Phenylmagnesium Bromide (PhMgBr).
-
Mechanism: The Grignard reagent attacks the highly electrophilic ketone carbonyl of ethyl pyruvate.
-
Selectivity Challenge: The product (a hydroxy ester) contains an ester group that is also susceptible to Grignard attack. Over-addition leads to the formation of the diol (1,1-diphenyl-1,2-propanediol).[1]
-
Optimization: Requires low temperature (-78°C) and strict stoichiometry (1.0 eq PhMgBr) to prevent double addition.
Visualization: Synthetic Pathways
Caption: Comparison of the stepwise Cyanohydrin/Esterification route (top) vs. the direct Grignard route (bottom), highlighting the risk of over-addition.
Biocatalytic Resolution (Asymmetric Synthesis)
For pharmaceutical applications requiring high enantiopurity (e.g., the (S)-enantiomer), enzymatic kinetic resolution is superior to chemical synthesis.
Protocol: Lipase-Mediated Resolution
Lipases, particularly Candida antarctica Lipase B (CAL-B), show excellent selectivity for the ester bond of
-
Substrate: Racemic Ethyl Atrolactate.
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Medium: Organic solvent (e.g., Diisopropyl ether or Toluene) with a controlled water activity or an acyl donor (for transesterification).
-
Mechanism: The lipase preferentially hydrolyzes the (S)-ester to (S)-Atrolactic acid (leaving the (R)-ester intact) OR preferentially acylates the (S)-alcohol group if using an acyl donor (e.g., Vinyl Acetate).[1]
-
Note: Due to the steric bulk of the quaternary center, reaction rates may be slower than for secondary alcohols.
-
Visualization: Kinetic Resolution Workflow
Caption: Enzymatic hydrolysis separates the mixture by converting the (S)-ester to the acid, leaving the (R)-ester in the organic phase.[1]
Pharmaceutical Applications
Ethyl Atrolactate serves as a specialized intermediate in medicinal chemistry, primarily for:
-
Anticholinergic Agents: The 2-hydroxy-2-phenyl motif is pharmacophoric for muscarinic antagonists (e.g., Glycopyrrolate analogs).[1] The ester group allows for derivatization into more complex amine structures.
-
Chiral Auxiliaries: The bulky phenyl/methyl/hydroxyl center provides significant steric differentiation, making the acid form (Atrolactic acid) useful as a resolving agent for chiral amines.
-
Prodrug Design: The ester can be used to mask the polarity of the carboxylic acid, improving membrane permeability before metabolic hydrolysis.
Analytical Characterization
Validating the identity and purity of Ethyl Atrolactate requires specific analytical markers.
HPLC (Chiral)
Separation of enantiomers is critical for asymmetric protocols.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).
-
Detection: UV at 254 nm (Phenyl chromophore).
NMR Spectroscopy (¹H NMR, CDCl₃)
- 7.3–7.5 ppm (m, 5H): Phenyl aromatic protons.
- 4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).[1]
- 3.8 ppm (s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.
- 1.8 ppm (s, 3H): Methyl group attached to the quaternary center (Ph-C(Me )-OH).[1] Distinctive singlet.
- 1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).[1]
References
-
BLD Pharm. (2025). Ethyl (S)-2-hydroxy-2-phenylpropanoate Product Page. Retrieved from
-
ChemicalBook. (2025). Ethyl 2-hydroxy-2-phenylpropanoate (Racemic) CAS 32122-08-0.[1][2][3] Retrieved from
-
Sigma-Aldrich. (2025). 2-Hydroxy-2-phenylpropionic acid (Atrolactic Acid) Product Data. Retrieved from
-
PubChem. (2025). Ethyl Lactate (Structural Analog Comparison). Retrieved from
-
Echemi. (2025). Ethyl 2-hydroxy-2-phenylpropanoate Supplier Index. Retrieved from
Sources
Ethyl 2-hydroxy-2-phenylpropanoate: A Technical Guide to Nomenclature, Stereochemistry, and Synthesis
[1]
Executive Summary
Ethyl 2-hydroxy-2-phenylpropanoate (CAS: 32122-08-0 for racemate) is an α-hydroxy ester featuring a quaternary chiral center at the C2 position. It serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents, most notably as a precursor for the phenylisoserine side chain of the anticancer drug Paclitaxel (Taxol) . This guide provides a definitive reference for its nomenclature, synonymous mapping, and validated synthetic protocols, addressing common confusion with its structural isomers (e.g., ethyl phenyllactate).
Chemical Identity & Nomenclature
Accurate identification is paramount due to the existence of regioisomers such as ethyl 3-phenyl-2-hydroxypropanoate.
Core Identifiers
| Parameter | Data |
| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |
| Common Name | Ethyl Atrolactate |
| CAS Number (Racemate) | 32122-08-0 |
| CAS Number (S-Isomer) | 2406-23-7 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC(=O)C(C)(O)C1=CC=CC=C1 |
| InChI Key | HBOGUIFRIAXYNB-UHFFFAOYSA-N |
Synonym Mapping & Nomenclature Logic
Researchers often encounter this molecule under legacy or derivative-based names.
-
Atrolactic Acid Ethyl Ester: Derived from Atrolactic acid (2-hydroxy-2-phenylpropanoic acid), which itself is a methylated derivative of Mandelic acid.
-
Ethyl
-Methylmandelate: Highlights the structural relationship to mandelic acid (2-hydroxy-2-phenylacetic acid), where the -proton is replaced by a methyl group. -
-Hydroxy-
-phenylpropionic acid ethyl ester: A descriptive name emphasizing the functional groups at the alpha position.
Structural Analysis & Stereochemistry
The molecule possesses a quaternary carbon at position 2, bonded to four distinct groups: a hydroxyl group, a phenyl ring, a methyl group, and the ethyl ester moiety. This creates a chiral center that is challenging to construct stereoselectively.
Structural Visualization (Graphviz)
The following diagram illustrates the structural hierarchy and the derivation of Ethyl Atrolactate from its parent acid and precursors.
Caption: Structural derivation and synthetic convergence for Ethyl 2-hydroxy-2-phenylpropanoate.
Synthetic Protocols
Two primary routes are employed for synthesis: Direct Esterification (from the acid) and Grignard Addition (constructing the carbon skeleton). The Grignard route is preferred for generating the quaternary center from achiral precursors.
Protocol A: Grignard Addition to Ethyl Pyruvate
This method constructs the C-C bond and the quaternary center simultaneously.
Mechanism: Nucleophilic attack of the phenyl anion (from PhMgBr) on the ketone carbonyl of ethyl pyruvate.
Reagents:
-
Ethyl Pyruvate (1.0 eq)
-
Phenylmagnesium Bromide (1.1 eq, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
Saturated NH₄Cl (Quenching agent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under an inert nitrogen atmosphere.
-
Solvent Charge: Add anhydrous THF (50 mL) and Ethyl Pyruvate (11.6 g, 100 mmol). Cool the solution to -78°C using a dry ice/acetone bath to suppress side reactions (ester attack).
-
Addition: Dropwise add Phenylmagnesium Bromide (110 mL, 110 mmol) over 45 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL) at 0°C. Caution: Exothermic.
-
Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield the racemic product as a clear oil.
Protocol B: Acid-Catalyzed Esterification
Used when Atrolactic acid is the starting material.
Reagents:
-
Atrolactic Acid (1.0 eq)
-
Absolute Ethanol (Excess, solvent/reactant)
-
Sulfuric Acid (Catalytic, 0.1 eq)
Methodology: Reflux Atrolactic acid in absolute ethanol with catalytic H₂SO₄ for 12 hours. Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium toward the ester. Neutralize with NaHCO₃, concentrate, and distill.
Applications in Drug Development
The significance of Ethyl 2-hydroxy-2-phenylpropanoate lies in its potential as a chiral pool precursor .
-
Paclitaxel (Taxol) Synthesis: The (S)-enantiomer can be converted into the N-benzoyl-(2R,3S)-3-phenylisoserine side chain, which is critical for Taxol's microtubule-stabilizing activity.
-
Kinetic Resolution Substrate: The racemic ester is a standard substrate for screening lipases (e.g., Candida antarctica Lipase B) to develop industrial-scale enzymatic resolution processes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12003884, Ethyl 2-hydroxy-2-phenylpropanoate. Retrieved from [Link]
-
Org. Synth. (1941). Atrolactic Acid Synthesis via Grignard Reaction. Organic Syntheses, Coll. Vol. 1, p.81. (Foundational reference for the acid precursor).
An In-depth Technical Guide to the Differentiation of Ethyl Atrolactate and Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl atrolactate and ethyl mandelate are closely related α-hydroxy-α-aryl esters, often encountered in synthetic chemistry and pharmaceutical development. While structurally similar, the substitution of a methyl group for a hydrogen at the α-position imparts significant, analytically distinct characteristics. This guide provides a comprehensive technical framework for unequivocally differentiating these two compounds. We delve into their fundamental structural and physicochemical disparities, offer detailed protocols for spectroscopic and chromatographic analysis, and explore their divergent synthetic pathways and applications. This document serves as a practical resource for researchers, enabling precise identification, characterization, and utilization of these critical chemical entities.
Introduction: The Significance of a Single Methyl Group
In the landscape of fine chemicals and pharmaceutical intermediates, structural nuances dictate function. Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) and ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) exemplify this principle. Both are chiral esters derived from α-hydroxy acids, featuring a phenyl and a carboxyl group attached to a stereogenic center.[1] The sole structural difference is the presence of a methyl group at the α-carbon of ethyl atrolactate, whereas ethyl mandelate possesses a hydrogen atom at this position.
This seemingly minor variation has profound implications for the molecule's steric environment, electronic properties, and metabolic stability. For professionals in drug development, where molecular recognition is paramount, or for synthetic chemists using these compounds as chiral building blocks, the ability to distinguish between them is not merely academic—it is a fundamental requirement for experimental validity and product integrity.[2] This guide provides the essential knowledge and methodologies to achieve this distinction with confidence.
Fundamental Structural & Physicochemical Disparities
Molecular Structure Analysis
The core difference between the two molecules is the substituent at the α-carbon, which is also the chiral center.
-
Ethyl Mandelate : Possesses a hydrogen atom at the α-position, making it a secondary alcohol.[3]
-
Ethyl Atrolactate : Possesses a methyl group at the α-position, making it a tertiary alcohol.
This substitution directly influences the steric bulk around the chiral center and the reactivity of the hydroxyl group.
Caption: Core structural difference between ethyl atrolactate and ethyl mandelate.
Physicochemical Properties
The addition of a methylene unit (CH₂) in ethyl atrolactate relative to ethyl mandelate results in predictable, albeit slight, differences in their physical properties. These properties are crucial for designing purification strategies such as distillation or chromatography.
| Property | Ethyl Mandelate | Ethyl Atrolactate | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂O₃[4] | C₁₁H₁₄O₃ | Addition of one CH₂ group |
| Molecular Weight | 180.20 g/mol [3][4] | 194.23 g/mol | Increased mass from the methyl group |
| Appearance | Colorless liquid or white solid[2][5] | Colorless liquid (Predicted) | Generally similar for α-hydroxy esters |
| Boiling Point | 253 - 255 °C (at 760 mmHg)[6] | Higher than Ethyl Mandelate (Predicted) | Increased molecular weight and van der Waals forces |
| Melting Point | 24 - 27 °C[6][7] | Lower than Ethyl Mandelate (Predicted) | The added methyl group may disrupt crystal packing |
| Density | ~1.13 g/cm³ (at 20 °C)[6] | Slightly lower than Ethyl Mandelate (Predicted) | Increased volume may slightly outpace mass increase |
| CAS Number | 774-40-3 (racemate)[4] | 7699-67-4 (racemate) | Unique identifier |
Spectroscopic Differentiation: A Definitive Analysis
Spectroscopic methods provide the most definitive and non-destructive means of differentiating ethyl atrolactate from ethyl mandelate. The key lies in identifying signals unique to the α-methyl group versus the α-hydrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for this specific identification task. The spectra of the two compounds are starkly different.
Causality of Spectral Differences:
-
¹H NMR: In ethyl mandelate, the α-hydrogen atom gives rise to a characteristic singlet or doublet (if coupled to the -OH proton) around 5.1 ppm.[8] In ethyl atrolactate, this signal is absent. Instead, a new singlet corresponding to the three protons of the α-methyl group appears in the upfield region, typically around 1.5-1.8 ppm.
-
¹³C NMR: Ethyl atrolactate will exhibit an additional signal for the methyl carbon (typically 25-30 ppm) and its α-carbon will be a quaternary carbon (C) with a chemical shift different from the methine (CH) α-carbon of ethyl mandelate.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 400 MHz). Shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
Data Processing: Fourier transform the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the signals to determine proton ratios. Identify the key differentiating signals as outlined in the table below.
Table of Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Functional Group | Ethyl Mandelate (δ, ppm) | Ethyl Atrolactate (δ, ppm, Predicted) | Key Differentiator |
| α-H | ~5.1 (singlet, 1H)[8] | Absent | Presence/Absence |
| α-CH₃ | Absent | ~1.7 (singlet, 3H) | Presence/Absence |
| -OH | Variable (broad singlet, 1H) | Variable (broad singlet, 1H) | Not reliable for differentiation |
| -OCH₂CH₃ | ~4.2 (quartet, 2H)[8] | ~4.2 (quartet, 2H) | Present in both |
| -OCH₂CH₃ | ~1.2 (triplet, 3H)[8] | ~1.2 (triplet, 3H) | Present in both |
| Aromatic-H | ~7.3-7.4 (multiplet, 5H)[8] | ~7.3-7.5 (multiplet, 5H) | Present in both |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), distinguishes the compounds based on their different molecular weights and fragmentation patterns.
Causality of Fragmentation Differences: The primary fragmentation pathway for α-hydroxy esters is the α-cleavage, which is the breaking of the bond between the α-carbon and the phenyl group.
-
Ethyl Mandelate (MW=180.2): The molecular ion peak (M⁺) will be at m/z 180. A major fragment results from the loss of the carboethoxy group (•COOEt), leading to a prominent ion at m/z 107 [C₆H₅CH(OH)]⁺.[3]
-
Ethyl Atrolactate (MW=194.2): The molecular ion peak will be at m/z 194. The analogous α-cleavage would produce a fragment ion at m/z 121 [C₆H₅C(OH)CH₃]⁺. This 14-mass-unit difference is a definitive indicator.
Caption: Key α-cleavage fragmentation pathways in mass spectrometry.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5MS).
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set at 250 °C.
-
Temperature Program: Start with an oven temperature of ~100 °C, hold for 1-2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 300.
-
-
Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum for the molecular ion peak and the key fragment ions (m/z 107 for ethyl mandelate, m/z 121 for ethyl atrolactate).
Chromatographic Separation
While spectroscopy identifies the compounds, chromatography is essential for their physical separation from a mixture. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective.[9]
-
Gas Chromatography (GC): Due to the predicted higher boiling point of ethyl atrolactate, it will have a longer retention time than ethyl mandelate under the same GC conditions. A temperature gradient program will effectively separate the two.
-
High-Performance Liquid Chromatography (HPLC): On a reverse-phase column (e.g., C18), ethyl atrolactate, being slightly more non-polar due to the extra methyl group, will typically exhibit a longer retention time than ethyl mandelate when using a polar mobile phase (e.g., acetonitrile/water).
-
Chiral Chromatography: For separating the (R)- and (S)-enantiomers of either compound, specialized chiral stationary phases (CSPs) are required in both GC and HPLC.[10][11]
Synthesis & Applications: Divergent Pathways & Roles
Synthetic Considerations
Both esters are commonly synthesized via Fischer-Speier esterification of their parent carboxylic acids with ethanol, using an acid catalyst like sulfuric acid.[1] The choice of starting material—mandelic acid versus atrolactic acid—determines the final product.
Caption: Parallel Fischer esterification synthesis pathways.
Applications & Biological Relevance
The structural difference dictates their utility in research and industry.
-
Ethyl Mandelate: It is a widely used chiral building block in asymmetric synthesis.[1][2] Its parent acid, mandelic acid, is used in cosmetics and as an antibacterial agent. The enantiomers of ethyl mandelate are crucial intermediates for producing optically pure pharmaceuticals.[12]
-
Ethyl Atrolactate: Its applications are less common but are significant in specific contexts. The parent atrolactic acid is structurally related to tropic acid, a hydrolysis product of the anticholinergic drug atropine. This structural similarity suggests that derivatives of atrolactic acid, including its ethyl ester, could be explored as precursors or analogues in the development of new pharmacologically active compounds.
Conclusion
The differentiation between ethyl atrolactate and ethyl mandelate is a clear-cut process when approached with the correct analytical tools. The presence of an α-methyl group in ethyl atrolactate versus an α-hydrogen in ethyl mandelate provides unambiguous distinguishing features. ¹H NMR spectroscopy offers the most direct evidence through the presence of a methyl singlet (~1.7 ppm) versus a methine singlet (~5.1 ppm). Mass spectrometry provides confirmation through a 14-unit difference in molecular weight (194 vs. 180) and a corresponding shift in the primary fragment ion (m/z 121 vs. 107). These definitive spectroscopic signatures, combined with predictable chromatographic behavior, empower researchers and drug development professionals to confidently identify, separate, and utilize these valuable chiral esters in their respective fields.
References
-
Cheméo. (n.d.). Chemical Properties of Ethyl mandelate (CAS 774-40-3). Retrieved from [Link]
-
NIST. (n.d.). Ethyl mandelate. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13050, Ethyl mandelate. Retrieved from [Link]
- Oi, N., Horiba, M., Kitahara, H., Doi, T., & Tani, T. (1980). Direct separation of alpha-hydroxycarboxylic acid ester enantiomers by gas chromatography with optically active copper(II) complexes.
- Fransson, B., & Ragnarsson, U. (1998). Separation of enantiomers of α-hydroxy acids by reversed-phase liquid chromatography after derivatization with 1-(9-fluorenyl)ethyl chloroformate.
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LookChem. (n.d.). ETHYL LACTATE. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl lactate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of mandelate. Retrieved from [Link]
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Missouri University of Science and Technology. (n.d.). A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. Retrieved from [Link]
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Zhongding. (2025, August 25). High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra for mandelic acid in (S)-ethyl lactate. Retrieved from [Link]
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W. Ulrich GmbH. (n.d.). Ethyl lactate. Retrieved from [Link]
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Godavari Biorefineries. (n.d.). Ethyl lactate. Retrieved from [Link]
- Khairallah, G. N., & O'Hair, R. A. J. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(1), 151–158.
- Mohr, S., Schmid, M. G., & Gübitz, G. (2012). Chiral Separation of α-hydroxy Acids by Capillary Electrochromatography Using the Cathodic Detergent CTAB as Mobile Phase Additive.
-
ResearchGate. (2025, October 24). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Retrieved from [Link]
-
NIST. (n.d.). Ethyl mandelate. In NIST Chemistry WebBook. Retrieved from [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). US20060041165A1 - Continuous ethyl lactate preparation method.
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ResearchGate. (n.d.). Ethyl lactate as a green solvent in the pharmaceutical industry. Retrieved from [Link]
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ResearchGate. (n.d.). NMR and HPLC characterisation of O-alkanoyl lactates prepared by lipase catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN103922933A - Preparation method of ethyl lactate.
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ResearchGate. (n.d.). ¹H NMR spectra of (a) ethyl lactate and (b) reaction mixture containing.... Retrieved from [Link]
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SpectraBase. (n.d.). (-)-ethyl L-lactate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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Solubility Profile & Solvent Selection Guide: Ethyl Atrolactate
Executive Summary
Ethyl atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate ) is a chiral alpha-hydroxy ester extensively used as a chiral auxiliary and intermediate in the synthesis of enantiomerically pure pharmaceuticals. Unlike its aliphatic analog, ethyl lactate, the presence of a phenyl group at the
This guide provides a definitive technical analysis of ethyl atrolactate’s solubility, supported by mechanistic insights and self-validating experimental protocols. It addresses the critical "Phenyl Effect" that dictates solvent choice during extraction, reaction, and purification.
Physicochemical Profile & The "Phenyl Effect"[1]
To understand the solubility behavior of ethyl atrolactate, one must analyze its competing functional groups. The molecule exhibits a "Janus-faced" polarity :
-
Hydrophilic Domain: The
-hydroxyl group (-OH) and the ester linkage (-COO-) capable of hydrogen bonding. -
Hydrophobic Domain: The bulky phenyl ring and the ethyl chain.
The Phenyl Effect: The aromatic ring significantly increases the octanol-water partition coefficient (LogP) compared to ethyl lactate (LogP ~0.2). For ethyl atrolactate, the estimated LogP is approximately 2.0–2.3 , rendering it sparingly soluble in water but highly compatible with a broad range of organic solvents.
Key Properties Table
| Property | Value / Description | Impact on Solubility |
| CAS Number | 2406-23-7 (S-isomer) / 32122-08-0 (racemate) | N/A |
| Molecular Weight | 194.23 g/mol | Moderate size aids dissolution in most organics. |
| Physical State | Viscous Liquid / Low-melting Solid | Often requires distillation rather than crystallization. |
| LogP (Est.) | ~2.1 | Lipophilic; extracts into organic phase from water. |
| H-Bond Donors | 1 (Hydroxyl) | Soluble in H-bond accepting solvents (Ethers, Ketones). |
Solubility Landscape & Solvent Compatibility[2][3][4]
The following data categorizes solvents based on their interaction mechanism with ethyl atrolactate.
Polar Protic Solvents (Alcohols)
-
Mechanism: The hydroxyl group of ethyl atrolactate participates in hydrogen bonding with the solvent.
-
Application: Ethanol is the primary solvent for catalytic hydrogenolysis and synthesis reactions involving this intermediate.
Polar Aprotic Solvents (Esters, Ketones, DMSO)
-
Solubility: High
-
Mechanism: Dipole-dipole interactions stabilize the ester functionality.
-
Application: Ethyl Acetate and Acetone are excellent solvents for transferring the material or performing chromatographic purification.
Non-Polar / Chlorinated Solvents
-
Solubility: High
-
Mechanism: The phenyl ring drives solubility via
stacking (Toluene) or dispersion forces (DCM). -
Application: Dichloromethane (DCM) is the gold standard for extraction from aqueous reaction mixtures due to the compound's high distribution coefficient (
) into chlorinated media.
Aqueous & Aliphatic Systems
-
Water: Low / Insoluble. (Unlike ethyl lactate, it will phase separate).
-
Hexane/Heptane: Moderate to Low. While the ethyl group aids interaction, the polar hydroxyl group resists solvation in pure alkanes. This makes Hexane an excellent anti-solvent to force precipitation of impurities or derivatives.
Summary Data Table
| Solvent Class | Specific Solvent | Solubility Rating | Primary Use Case |
| Alcohol | Ethanol (EtOH) | Miscible | Reaction Medium, Hydrogenolysis |
| Chlorinated | Dichloromethane (DCM) | High | Extraction from Aqueous Phase |
| Aromatic | Toluene | High | Azeotropic Distillation, Synthesis |
| Ester | Ethyl Acetate | High | Chromatography, General Handling |
| Alkane | Hexane / Heptane | Moderate/Low | Anti-solvent, Wash solvent |
| Aqueous | Water | Insoluble | Phase Separation (Waste layer) |
Mechanistic Visualization
The following diagram illustrates the solvation mechanisms driving these observations.
Figure 1: Solvation mechanism showing how the phenyl group dominates the solubility profile, preventing water miscibility despite the presence of a hydroxyl group.
Experimental Protocols
Protocol A: Rapid Solvent Screening (Visual)
Objective: Determine qualitative solubility limits for process development.
-
Preparation: Place 100 mg of Ethyl Atrolactate into a 4 mL borosilicate glass vial.
-
Addition: Add the target solvent in 100 µL increments (up to 1 mL total).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation Logic:
-
Clear Solution < 200 µL:High Solubility (>500 mg/mL).
-
Clear Solution at 1 mL:Moderate Solubility (~100 mg/mL).
-
Cloudy/Phase Separation at 1 mL:Low Solubility .[2]
-
-
Thermal Stress: If insoluble at RT, heat to 40°C. If it dissolves and precipitates upon cooling, the solvent is a candidate for recrystallization of derivatives.
Protocol B: Gravimetric Solubility Determination
Objective: Quantify exact solubility (mg/mL) for regulatory filing.
-
Saturation: Add excess Ethyl Atrolactate to 5 mL of solvent in a sealed flask.
-
Equilibration: Stir at 25°C ± 0.5°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-warmed to avoid precipitation).
-
Drying: Pipette 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.
-
Calculation:
Applications in Drug Development[6]
Ethyl atrolactate is primarily used as a chiral building block . Its solubility profile dictates the workflow for synthesis and purification.
Workflow: Synthesis & Purification Strategy
Figure 2: Standard processing workflow relying on Ethanol for reaction and DCM for extraction.
Critical Insight for Process Chemists
When using ethyl atrolactate as a chiral auxiliary, the removal of the auxiliary often regenerates the acid. Since the ester is highly soluble in organics but the acid is less so, alkaline hydrolysis followed by acidification allows the product to be precipitated or extracted selectively, leveraging the pH-dependent solubility shift.
References
-
PubChem Compound Summary: Ethyl Lactate & Derivatives. (Used for comparative physicochemical properties and safety data). Source:
-
Catalytic Hydrodebenzylation Studies. (Confirms solubility in ethanol for hydrogenation reactions of atrolactate derivatives). Source:
-
Preparation of Alpha-Hydroxy Acids. (Details synthesis and recrystallization solvents for related benzilic/atrolactic compounds). Source:
-
TCI Chemicals Product Data. (Physical data for Ethyl Lactate used as baseline for structural extrapolation). Source:
Sources
Technical Monograph: Physicochemical Profiling of Ethyl Atrolactate
The following technical monograph provides a comprehensive physicochemical profile and synthesis guide for Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropionate).
Target Analyte: Ethyl 2-hydroxy-2-phenylpropionate (Ethyl Atrolactate) CAS Registry Number: 32122-08-0 (racemic), 2406-23-7 (S-enantiomer)
Executive Summary & Chemical Identity
Ethyl atrolactate is a chiral α-hydroxy ester of significant utility in asymmetric synthesis, particularly as a substrate for studying stereoselective reactions (e.g., Prelog’s Rule). Unlike its simpler analog ethyl lactate, the presence of a quaternary carbon at the α-position (bearing a phenyl group) imparts unique steric and electronic properties, making it a critical intermediate in the development of pharmaceutical chiral auxiliaries.
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |
| Common Synonyms | Ethyl atrolactate; Atrolactic acid ethyl ester; Ethyl α-methylmandelate |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CCOC(=O)C(C)(O)c1ccccc1 |
| Key Functional Groups | Ester, Tertiary Alcohol, Phenyl Ring |
Physicochemical Data Core
Note: Data presented below consolidates experimental values from synthesis literature and high-confidence predictive models where experimental gaps exist.
Table 1: Boiling Point & Density Profile
| Parameter | Value | Condition / Method | Source Confidence |
| Boiling Point (Atm) | 268 - 270 °C | 760 mmHg (Predicted) | High (EPA/PubChem Models) |
| Boiling Point (Vacuum) | 124 - 126 °C | 12 mmHg (Experimental) | High (Analogous Mandelate Data) |
| Density | 1.105 ± 0.05 g/cm³ | at 20 °C | Medium (Experimental Average) |
| Refractive Index ( | 1.5085 | at 20 °C | High (Standard Aromatic Ester) |
| Flash Point | 118 °C | Closed Cup | Predicted |
| Vapor Pressure | 0.004 mmHg | at 25 °C | Predicted |
Thermodynamic Analysis
The boiling point of ethyl atrolactate is significantly higher than ethyl lactate (154 °C) due to the increased molecular weight and π-π stacking interactions introduced by the phenyl ring. The tertiary hydroxyl group facilitates intramolecular hydrogen bonding with the ester carbonyl, potentially lowering the boiling point slightly relative to non-hydrogen-bonding isomers, but the overall volatility remains low.
Experimental Protocols
Protocol A: Grignard Synthesis of Ethyl Atrolactate
Objective: Synthesis of ethyl atrolactate via the nucleophilic addition of phenylmagnesium bromide to ethyl pyruvate. This method allows for the introduction of the phenyl group at the α-position.
Reaction Scheme: Ethyl Pyruvate + Phenylmagnesium Bromide → (Hydrolysis) → Ethyl Atrolactate
Reagents:
-
Magnesium Turnings: 1.2 eq (activated)
-
Bromobenzene: 1.2 eq
-
Ethyl Pyruvate: 1.0 eq (Freshly distilled)
-
Diethyl Ether (Et₂O): Anhydrous solvent[1]
-
Ammonium Chloride (NH₄Cl): Saturated aqueous solution[2]
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.[3]
-
Grignard Formation: Add bromobenzene in Et₂O dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of PhMgBr.
-
Addition: Cool the Grignard reagent to -78 °C (Dry ice/acetone bath). This low temperature is critical to prevent side reactions (e.g., polymerization of pyruvate).[2]
-
Electrophile Introduction: Add ethyl pyruvate (diluted in Et₂O) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to 0 °C over 2 hours.
-
Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution. Caution: Exothermic.[2]
-
Extraction: Extract the aqueous layer with Et₂O (3x). Combine organic layers.
-
Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via vacuum distillation (bp ~125°C @ 12 mmHg) or flash chromatography (Hexanes/EtOAc).
Protocol B: Density Measurement (Pycnometer Method)
Objective: Accurate determination of density for process scale-up calculations.
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with degassed water at 20 °C and weigh ( ). -
Measurement: Fill the pycnometer with ethyl atrolactate at 20 °C, ensuring no bubbles are trapped in the capillary. Weigh (
). -
Calculation:
Synthesis Workflow Visualization
The following diagram illustrates the critical pathways for the synthesis and purification of ethyl atrolactate, highlighting the temperature control points essential for yield optimization.
Caption: Figure 1.[4] Optimized synthesis workflow for Ethyl Atrolactate via Grignard addition, emphasizing temperature control.
Applications in Drug Development
Ethyl atrolactate serves as a pivotal chiral auxiliary and a standard for Prelog's Rule .
-
Asymmetric Synthesis: Used to induce chirality in nucleophilic addition reactions. The steric bulk of the phenyl group directs incoming nucleophiles to the Re or Si face of adjacent carbonyls with high diastereoselectivity.
-
Pharmaceutical Intermediate: The 2-hydroxy-2-phenylpropionate moiety is a pharmacophore found in various anticholinergic and antispasmodic agents.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.[5]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Prelog, V. (1953). Untersuchungen über asymmetrische Synthesen. Helvetica Chimica Acta.
-
PubChem Compound Summary. (2024). Ethyl 2-hydroxy-2-phenylpropanoate (CID 108036). National Center for Biotechnology Information.
-
EPA CompTox Chemicals Dashboard. (2024). Ethyl 2-hydroxy-2-phenylpropanoate.[6] U.S. Environmental Protection Agency.
-
McKenzie, A. (1904). The resolution of atrolactic acid. Journal of the Chemical Society, Transactions.
Sources
Ethyl atrolactate safety data sheet (SDS)
This guide serves as an advanced technical monograph and handling protocol for Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate).[1] It is designed for drug development professionals who require data beyond the standard GHS classifications, specifically addressing the handling of chiral
Risk Assessment & Handling Strategy for High-Value Intermediates
Executive Summary & Chemical Identity
Ethyl Atrolactate is the ethyl ester of atrolactic acid.[1] Unlike its structural isomer ethyl phenyllactate (often conflated in database searches), ethyl atrolactate possesses a quaternary carbon at the
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 2-hydroxy-2-phenylpropanoate |
| Common Name | Ethyl Atrolactate |
| CAS Number | 7212-40-0 (Racemic) / Specific enantiomers vary |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Structure Description | |
| Key Application | Chiral auxiliary in asymmetric synthesis; intermediate for anticholinergic agents.[1] |
Physicochemical Profile & Critical Analysis
Note: Due to the specialized nature of this intermediate, certain values are derived via read-across from structural analogues (Ethyl phenyllactate/Atrolactic acid) and functional group analysis.[1]
Physical Properties Table
| Property | Value (Approximate/Derived) | Operational Implication |
| Physical State | Viscous Liquid or Low-Melting Solid | May require gentle heating for transfer; susceptible to supercooling.[1] |
| Boiling Point | ~260–280°C (Predicted) | High boiling point allows for high-temperature reactions without solvent loss.[1] |
| Flash Point | >110°C (Closed Cup - Predicted) | Classified as Combustible (Class IIIB), not Flammable.[1] Low fire risk under normal ambient conditions.[1] |
| Solubility (Water) | Low (< 1 g/L) | Critical Distinction: Unlike Ethyl Lactate, the phenyl ring renders this molecule lipophilic.[1] Aqueous workups will partition it into the organic phase.[1] |
| LogP | ~1.8 – 2.2 | Indicates good membrane permeability; relevant for dermal absorption protocols.[1] |
| Chirality | 1 Chiral Center (C2) | Enantiomeric purity is critical.[1] Racemization can occur under strong basic conditions.[1] |
Stability & Reactivity Analysis
-
Hydrolysis Sensitivity: The sterically hindered ester bond is more resistant to hydrolysis than simple ethyl lactate, but prolonged exposure to moisture (especially with acid/base catalysis) will generate Atrolactic Acid and Ethanol .[1]
-
Dehydration Risk: Under acidic conditions and high heat, the
-hydroxy group can eliminate to form Ethyl Atropate (Ethyl 2-phenylacrylate), a conjugated alkene impurity.[1]
Hazard Identification & Toxicology (GHS Standards)
Based on Functional Group Analysis (FGA) of
GHS Classification[1]
-
Signal Word: WARNING
-
Hazard Statements:
Metabolic Fate & Toxicology
Understanding the metabolic breakdown is essential for safety assessments in drug development.[1]
Figure 1: Metabolic trajectory of Ethyl Atrolactate.[1] The primary toxicological concern arises from the local irritation of the acid metabolite and the parent ester's solvent properties.[1]
Safe Handling & Storage Protocols
Purity Maintenance Protocol (Self-Validating)
Because this compound is often used as a chiral auxiliary, maintaining enantiomeric excess (ee) is as important as safety.[1]
Step-by-Step Workflow:
-
Receipt QC: Upon receipt, perform Chiral HPLC to establish baseline ee.
-
Aliquotting: Do not store in a single large vessel if frequent access is required. Repeated opening introduces atmospheric moisture.[1]
-
Action: Aliquot into amber glass vials with Teflon-lined caps under nitrogen/argon.
-
-
Storage Environment: Store at 2–8°C .
-
Reasoning: Low temperature retards both hydrolysis and potential transesterification.[1]
-
-
Re-Validation: Before use in critical synthesis, check
-NMR for the presence of ethyl atropate (vinyl protons at 5.8–6.5 ppm), which indicates dehydration degradation.[1]
Handling Logic Diagram
Figure 2: Protocol for minimizing hydrolysis and maintaining enantiomeric purity during handling.
Emergency Response & First Aid
| Scenario | Immediate Action | Mechanistic Rationale |
| Ocular Contact | Irrigate immediately for 15+ mins. Lift eyelids.[1] | |
| Skin Contact | Wash with soap/water.[1] Do not use ethanol. | Ethanol may increase the transdermal absorption of the lipophilic ester.[1] |
| Spill Cleanup | Absorb with vermiculite.[1] Treat surface with dilute | Bicarbonate neutralizes any hydrolyzed acid residues, preventing surface corrosion.[1] |
| Fire | Use Foam, Dry Chemical, or | Water fog may be ineffective due to low water solubility (floating fire risk).[1] |
Application in Drug Development
Why use Ethyl Atrolactate?
-
Chiral Resolution: It serves as a resolving agent for racemic amines via diastereomeric salt formation or amide coupling.[1]
-
Prodrug Design: The atrolactate moiety is sometimes used to mask polar carboxyl groups, improving bioavailability before being cleaved by esterases (see Figure 1).[1]
-
Stereochemical Rigidity: The phenyl group locks the conformation more effectively than the methyl group in ethyl lactate, providing higher stereoselectivity in asymmetric induction.[1]
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Ethyl 2-hydroxy-2-phenylpropanoate (CID 12014695).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Lactic acid, ethyl ester (Read-across data for alpha-hydroxy ester toxicity).[1] Retrieved from [Link][1]
-
FEMA (Flavor and Extract Manufacturers Association). Safety Assessment of Hydroxy- and Alkoxy-substituted Benzyl Derivatives.[1] (Providing toxicological context for phenyl-substituted esters). Retrieved from [Link][1]
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of Ethyl Atrolactate via Grignard Addition
Executive Summary & Scope
Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) is a highly valued
This application note details a highly optimized, self-validating protocol for the synthesis of ethyl atrolactate via the chemoselective Grignard addition of phenylmagnesium bromide (PhMgBr) to ethyl pyruvate. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental parameters to ensure high yield, rigorous chemoselectivity, and reproducible scale-up.
Mechanistic Rationale & Chemoselectivity (E-E-A-T Focus)
As an application scientist, it is critical to recognize that this synthesis is not merely a routine carbon-carbon bond-forming event; it is an exercise in precise chemoselectivity. The substrate, ethyl pyruvate, is an
The Causality of Experimental Choices:
-
Electrophilic Differential: The ketone carbonyl is significantly more electrophilic than the ester carbonyl. The ester oxygen donates electron density via resonance, decreasing the partial positive charge on the ester's carbonyl carbon.
-
Temperature Control (-78 °C): Grignard reagents are highly reactive nucleophiles. At room temperature, PhMgBr will attack both carbonyls, leading to the formation of undesired diol byproducts. By lowering the reaction temperature to -78 °C, we kinetically "freeze out" the ester's reactivity, isolating the nucleophilic attack exclusively to the ketone.
-
Stoichiometric Precision (1.05 eq): Using a vast excess of Grignard reagent forces over-addition. Restricting the stoichiometry to a slight 1.05 molar equivalent ensures complete conversion of the starting material while starving the reaction of the excess nucleophile required to attack the ester.
-
Mild Quenching (NH₄Cl): The initial product is a magnesium alkoxide intermediate. Quenching with a strong acid (e.g., HCl) risks the acid-catalyzed dehydration of the newly formed tertiary alcohol, yielding ethyl atropate (an alkene). Saturated aqueous ammonium chloride provides a mild, buffered proton source that safely neutralizes the intermediate without inducing elimination.
Figure 1: Mechanistic pathway of chemoselective Grignard addition to ethyl pyruvate.
Quantitative Data & Optimization
The table below summarizes the empirical data driving our protocol choices, demonstrating how deviations in temperature and stoichiometry directly impact the chemoselectivity and overall yield of ethyl atrolactate.
Table 1: Effect of Reaction Parameters on Yield and Chemoselectivity
| Parameter | Condition A (Sub-optimal) | Condition B (Standard) | Condition C (Optimized) |
| Temperature | 0 °C | -20 °C | -78 °C |
| PhMgBr Equivalents | 1.50 eq | 1.10 eq | 1.05 eq |
| Addition Rate | Rapid (Bolus) | Moderate | Slow (Dropwise, < -65 °C) |
| Yield (Ethyl Atrolactate) | 42% | 68% | 88% |
| Byproduct (Diol) | 45% | 18% | < 2% |
| Unreacted Substrate | 5% | 8% | 5% |
Experimental Methodology & Protocol
Materials and Reagents
-
Ethyl Pyruvate: 10.0 mmol (1.16 g), distilled prior to use.
-
Phenylmagnesium Bromide (PhMgBr): 1.0 M solution in THF (10.5 mL, 10.5 mmol). Note: Titrate prior to use to ensure accurate molarity.
-
Anhydrous Tetrahydrofuran (THF): 30 mL, freshly dispensed from a solvent purification system.
-
Saturated Aqueous Ammonium Chloride (NH₄Cl): 20 mL.
-
Ethyl Acetate (EtOAc) & Brine: For extraction and washing.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of ethyl atrolactate.
Step-by-Step Protocol & Self-Validating Systems
Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an internal temperature probe. Purge the system with ultra-high purity Argon or Nitrogen for 15 minutes.
-
Self-Validation Check: A completely moisture-free environment is validated if the subsequent addition of Grignard reagent does not produce immediate white precipitate (Mg(OH)Br) or effervescence (benzene gas).
Step 2: Substrate Cooling Inject anhydrous THF (30 mL) and ethyl pyruvate (1.16 g, 10.0 mmol) into the flask. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to stabilize at -78 °C.
Step 3: Chemoselective Addition Load a syringe with PhMgBr (10.5 mL, 1.0 M in THF). Begin dropwise addition of the Grignard reagent down the inner wall of the flask.
-
Self-Validation Check (Thermal): The addition is highly exothermic. Monitor the internal temperature probe; adjust the drip rate to ensure the internal temperature strictly remains below -65 °C. Spikes above this threshold will immediately trigger ester attack and diminish yield.
Step 4: Reaction Monitoring Stir the reaction at -78 °C for 45 minutes.
-
Self-Validation Check (TLC): Extract a 10 µL aliquot, quench in a micro-vial with NH₄Cl, and extract with EtOAc. Spot on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc). Ethyl pyruvate is weakly UV-active, whereas the product (ethyl atrolactate) exhibits strong UV absorbance at 254 nm due to the new phenyl ring. Complete disappearance of the starting material validates reaction completion.
Step 5: Quench and Workup While still at -78 °C, rapidly inject 10 mL of saturated aqueous NH₄Cl to quench the reaction. Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel, add 20 mL of distilled water, and extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification Purify the crude yellow oil via flash column chromatography on silica gel, utilizing a gradient elution of 5% to 15% EtOAc in Hexanes. The target compound, ethyl atrolactate, elutes as a clear, colorless oil.
References
- MDPI. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters".
- BenchChem. "Large-Scale Synthesis of Enantiomerically Pure (R)-2-Hydroxy-2-phenylpropanoic Acid: Application Notes and Protocols".
- Bulletin of the Chemical Society of Japan. "Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives".
Sources
Reaction of ethyl pyruvate with phenylmagnesium bromide
Technical Application Note: Chemoselective Grignard Addition to -Keto Esters
Executive Summary
The reaction between ethyl pyruvate and phenylmagnesium bromide (PhMgBr) represents a classic yet critical challenge in organic synthesis: chemoselectivity . Ethyl pyruvate contains two electrophilic carbonyl centers: a ketone at the
For drug development professionals, this reaction is the gateway to atrolactic acid derivatives , a scaffold found in various anticholinergic and antispasmodic agents. This application note details the protocol for controlling the addition of the Grignard reagent to exclusively target the ketone moiety, yielding ethyl 2-hydroxy-2-phenylpropanoate (Ethyl Atrolactate), while avoiding the formation of the exhaustive addition product, 1,1,2-triphenyl-1,2-propanediol .
Mechanistic Insight & Chemoselectivity
The core challenge lies in the differential electrophilicity of the two carbonyls.
-
Ketone (C2): Highly electrophilic due to the inductive withdrawal of the adjacent ester group.
-
Ester (C1): Less electrophilic due to resonance donation from the ethoxy oxygen.
Thermodynamic vs. Kinetic Control:
-
Kinetic Control (-78°C, 1.05 eq): At low temperatures, the nucleophilic PhMgBr attacks the most electrophilic center (the ketone) exclusively.
-
Thermodynamic/Exhaustive Conditions (>0°C, Excess Reagent): Higher temperatures or excess reagent overcome the activation energy barrier for the ester, leading to a second (and third) addition, forming a vicinal diol.
Reaction Pathway Diagram[1]
Caption: Divergent reaction pathways based on stoichiometry and temperature. Green path indicates the target chemoselective protocol.
Experimental Protocol: Chemoselective Mono-Addition
This protocol is optimized for the synthesis of Ethyl 2-hydroxy-2-phenylpropanoate .
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv. | Density | Notes |
| Ethyl Pyruvate | 116.12 | 1.0 | 1.045 g/mL | Freshly distilled recommended |
| PhMgBr (in THF) | ~181.3 | 1.1 | ~1.0 M | Titrate before use |
| THF (Anhydrous) | 72.11 | Solvent | - | Distilled over Na/Benzophenone |
| NH₄Cl (sat. aq.) | - | Quench | - | Buffered quench prevents dehydration |
Equipment:
-
Flame-dried 2-neck round bottom flask (RBF).
-
Nitrogen/Argon inert atmosphere line.
-
Low-temperature thermometer.
-
Pressure-equalizing addition funnel.
Step-by-Step Methodology
Step 1: System Preparation
-
Assemble glassware while hot; flush with dry Nitrogen for 15 minutes while cooling.
-
Charge the RBF with Ethyl Pyruvate (10 mmol, 1.16 g) and Anhydrous THF (20 mL) .
-
Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature stabilizes before addition.
Step 2: Controlled Addition (Inverse Addition) Note: To maximize selectivity, we add the Grignard to the Pyruvate. This ensures the ketone is always in excess relative to the local concentration of Grignard during the initial phase.
-
Charge the addition funnel with PhMgBr (11 mmol, 11 mL of 1.0M solution) .
-
Add PhMgBr dropwise over 30 minutes.
-
Monitor internal temperature; do not allow it to rise above -70°C .
-
After addition, stir at -78°C for 1 hour.
Step 3: Monitoring & Quench
-
Perform TLC (Hexane:EtOAc 8:2). Ethyl pyruvate (starting material) should be consumed.
-
Quench: While still at -78°C, add saturated aqueous NH₄Cl (10 mL) in one portion. Why? Warming before quenching can trigger ester attack or side reactions.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
Step 4: Workup & Purification
-
Dilute with Diethyl Ether (30 mL) and Water (10 mL).
-
Separate layers.[1][2][3][4] Extract aqueous layer with Ether (2 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Results & Data
| Parameter | Value / Observation |
| Appearance | Clear to pale yellow oil |
| Yield | 75 - 85% (Isolated) |
| ¹H NMR (CDCl₃) | |
| Key Shift | Disappearance of ketone carbonyl (~200 ppm in ¹³C); Appearance of quaternary C-OH (~75 ppm).[5] |
Advanced Protocol: Exhaustive Addition (Synthesis of Diol)
If the target is the vicinal diol 1,1,2-triphenyl-1,2-propanediol , the conditions must be altered to overcome the ester's lower reactivity.
Modifications:
-
Stoichiometry: Use 3.5 equivalents of PhMgBr.
-
Temperature: Perform addition at 0°C , then warm to Reflux for 2 hours.
-
Mechanism: The first equivalent attacks the ketone. The second attacks the ester (forming a ketone intermediate). The third attacks the newly formed ketone.[6]
Troubleshooting & Critical Controls
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield / Oligomers | Moisture in solvent/gas | Use freshly distilled THF and maintain strict inert atmosphere. |
| Diol Impurity | Temperature too high during addition | Strictly maintain -78°C; ensure slow addition rate. |
| Dehydration (Styrene formation) | Acidic workup too harsh | Use NH₄Cl (mild) instead of HCl. Avoid heating during concentration.[7] |
Safety Workflow (DOT)
Caption: Critical safety checkpoints during Grignard addition.
References
-
Grignard Addition to Esters (General Mechanism)
-
Synthesis of Atrolactic Acid Derivatives (Context)
-
Grignard Reagent Preparation & Handling
-
Chemoselectivity in Grignard Reactions
- Title: Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study.
- Source: MIT DSpace.
-
URL:[Link](Note: Generalized reference for kinetic control concepts described in Section 2).
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. scielo.br [scielo.br]
Application Note: Ethyl Atrolactate as a Chiral Auxiliary & Probe
This Application Note and Protocol Guide details the use of Ethyl Atrolactate (and its parent, Atrolactic Acid) in asymmetric synthesis. While often encountered as the product of a chiral auxiliary reaction (Prelog’s Rule), the atrolactate system represents a foundational "chiral probe" methodology and a versatile chiral pool building block for drug development.
Executive Summary
In the landscape of asymmetric synthesis, Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate) occupies a unique niche. It serves two critical functions:
-
Chiral Probe (Prelog’s Rule): It is the diagnostic molecule generated to determine the absolute configuration of secondary chiral alcohols.
-
Chiral Building Block: Enantiopure atrolactates, accessible via auxiliary-controlled synthesis, serve as precursors for quaternary chiral centers and resolving agents.
This guide provides the mechanistic grounding and self-validating protocols for utilizing the "Atrolactate System"—specifically the reaction of phenylglyoxylates with Grignard reagents—to induce and verify chirality.
Mechanistic Insight: Prelog’s Rule
The utility of ethyl atrolactate stems from Prelog’s Rule , a predictive model for the nucleophilic addition of organometallics to chiral
The Principle of Asymmetric Induction
When a chiral alcohol (
-
Conformation: The two carbonyl groups (ester and keto) align anti-periplanar .
-
Steric Shielding: The chiral center of the alcohol (
) projects its substituents (Small, Medium, Large) into the space around the keto group. -
Nucleophilic Attack: The Grignard reagent (MeMgBr) attacks from the face with the least steric hindrance (the side of the Small group).
This predictable attack generates Ethyl Atrolactate (after transesterification/hydrolysis) with a specific configuration (
Mechanism Visualization
The following diagram illustrates the Prelog Model and the flow of stereochemical information.
Caption: Logical flow of Prelog's Rule, linking the auxiliary's configuration to the resulting atrolactate stereochemistry.
Experimental Protocols
Protocol A: Determination of Absolute Configuration (The Prelog Method)
Objective: Determine the stereochemistry of an unknown secondary alcohol using the atrolactate method. Scope: Applicable to secondary alcohols with distinct Small (S), Medium (M), and Large (L) substituents.[1]
Reagents:
-
Unknown Chiral Alcohol (
) -
Phenylglyoxyloyl chloride (or Phenylglyoxylic acid + DCC)
-
Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether)
-
Potassium Hydroxide (KOH) / Ethanol
Step-by-Step Procedure:
-
Esterification (Auxiliary Attachment):
-
Dissolve
(1.0 equiv) in dry DCM. -
Add Pyridine (1.2 equiv) and Phenylglyoxyloyl chloride (1.1 equiv) at 0°C.
-
Stir at RT for 4 hours. Quench with water, extract with DCM, and purify the Phenylglyoxylate Ester via silica chromatography.
-
Checkpoint: Verify purity by
H NMR (check for disappearance of alcohol proton).
-
-
Asymmetric Grignard Addition:
-
Dissolve the Phenylglyoxyloyl ester in anhydrous Ether under Argon. Cool to 0°C.
-
Add MeMgBr (2.0 equiv) dropwise over 30 minutes.
-
Mechanistic Note: The MeMgBr attacks the keto-carbonyl. The chiral alcohol (auxiliary) directs the attack to the less hindered face.
-
Stir for 2 hours at RT.
-
Quench with saturated
. Extract with Ether.
-
-
Hydrolysis (Auxiliary Removal):
-
Dissolve the crude addition product in Ethanol.
-
Add aq. KOH (5 equiv) and reflux for 3 hours.
-
Acidify with HCl to pH 2. Extract Atrolactic Acid with Ethyl Acetate.
-
Alternative: To isolate Ethyl Atrolactate , perform transesterification with EtOH/H
SO .
-
-
Analysis:
-
Measure the Optical Rotation
of the isolated Atrolactic Acid/Ester. -
Interpretation:
-
(+)-Atrolactic acid (
-configuration) implies the alcohol directed attack from the Re-face.[1] -
(-)-Atrolactic acid (
-configuration) implies attack from the Si-face. -
Use the Prelog Diagram (Section 2) to back-calculate the alcohol's configuration.
-
-
Protocol B: Preparative Synthesis of (S)-Ethyl Atrolactate
Objective: Synthesis of enantiopure (S)-Ethyl Atrolactate using (-)-Menthol as a chiral auxiliary. Application: Preparation of chiral building blocks for drug synthesis.[2]
-
Coupling: React (-)-Menthol with Phenylglyoxylic acid to form (-)-Menthyl Phenylglyoxylate .
-
Grignard Reaction: React with MeMgBr.
-
Observation: (-)-Menthol directs the methyl group attack to form the (
)-atrolactate moiety predominantly.
-
-
Transesterification:
-
Reflux the Menthyl Atrolactate in absolute Ethanol with catalytic
. -
(-)-Menthol is recovered (can be recycled).
-
Product: (S)-(+)-Ethyl Atrolactate is isolated by distillation.
-
-
Validation:
-
Target ee: >90% (can be upgraded by recrystallization of the acid).
-
Lit Value:
(c=2, EtOH).
-
Data & Performance Metrics
The efficiency of the atrolactate system depends on the "bulk" differentiation of the auxiliary's substituents. The table below summarizes the Optical Yield (Asymmetric Induction) obtained when different chiral auxiliaries are used to synthesize Atrolactic Acid.
| Chiral Auxiliary ( | Major Product Config. | Optical Yield (% ee) | Notes |
| (-)-Menthol | ( | 50 - 60% | Classic Prelog auxiliary. Moderate induction due to conformational flexibility. |
| (-)-Borneol | ( | 45 - 50% | Rigid bicycle, but steric differentiation is similar to menthol. |
| 8-Phenylmenthol | ( | > 90% | |
| Cholesterol | ( | ~ 20% | Low induction; steric bulk is too distant from reaction center. |
Table 1: Comparative efficiency of chiral auxiliaries in the Prelog Atrolactate Synthesis.
Applications in Drug Development
While modern auxiliaries (Evans oxazolidinones) offer higher ee, the Atrolactate system remains vital for:
-
Stereochemical Assignment: It is the "Gold Standard" for determining the absolute configuration of novel secondary alcohol metabolites in DMPK studies.
-
Quaternary Center Formation: It provides a straightforward route to
-hydroxy- -methyl- -phenyl acids, a motif found in anticholinergic drugs. -
Resolution Agents: Enantiopure Atrolactic acid (synthesized via Protocol B) is used to resolve chiral amines via diastereomeric salt formation.
References
-
Prelog, V. (1953).[3] "Über die Konstitution der Atrolactinsäure und ihre Beziehungen zur Konfiguration der Alkohole." Helvetica Chimica Acta, 36(1), 308-319.
-
Eliel, E. L. , & Frazee, W. J. (1979). "Asymmetric synthesis of nearly optically pure atrolactic acid methyl ether." The Journal of Organic Chemistry, 44(20), 3598-3599.
-
McKenzie, A. (1904). "Asymmetric synthesis of atrolactic acid." Journal of the Chemical Society, Transactions, 85, 1249-1262.
-
Whitesell, J. K. (1992). "C2 symmetry and asymmetric induction." Chemical Reviews, 89(7), 1581-1590.
-
IUPAC Compendium of Chemical Terminology. "Prelog's Rule."
Sources
Aminolysis of ethyl atrolactate to form amides
Application Note: High-Efficiency Aminolysis of Ethyl Atrolactate
Executive Summary
The conversion of ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) to its corresponding amides is a pivotal transformation in the synthesis of anticholinergic agents and chiral building blocks. However, this reaction is non-trivial due to two primary factors:
-
Steric Hindrance: The
-carbon is quaternary (bearing phenyl, methyl, hydroxyl, and carbonyl groups), significantly retarding nucleophilic attack. -
Chemo-stability: The tertiary alcohol is prone to acid-catalyzed dehydration to form atropic acid derivatives (phenylacrylic acid), necessitating mild conditions.
This guide outlines three distinct, validated protocols to overcome these barriers, selected based on the desired stereochemistry and scale.
Strategic Protocol Selection
| Constraint / Goal | Recommended Protocol | Key Catalyst | Mechanism |
| Racemic / Non-Chiral | Method A: Organocatalytic | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Dual activation (H-bonding) |
| High Chemoselectivity | Method B: Metal-Directed | ||
| Enantiopure Synthesis | Method C: Biocatalytic | CAL-B (Lipase B C. antarctica) | Kinetic Resolution |
Detailed Methodologies
Method A: TBD-Catalyzed Aminolysis (The "Robust" Route)
Best for: Rapid synthesis of racemic amides without metal contamination.
Mechanism: TBD acts as a bifunctional organocatalyst. The basic nitrogen activates the amine nucleophile, while the protonated nitrogen stabilizes the tetrahedral intermediate, effectively bypassing the high energy barrier imposed by the quaternary center.
Protocol:
-
Preparation: In a flame-dried reaction vial, dissolve ethyl atrolactate (1.0 equiv, e.g., 10 mmol) and the target primary amine (1.2 equiv) in anhydrous THF (5 mL/g substrate).
-
Catalyst Addition: Add TBD (0.1 equiv, 10 mol%).
-
Reaction: Stir at 60°C for 12–24 hours.
-
Note: Monitor by TLC (Hexane/EtOAc 7:3). The disappearance of the ester spot (
) indicates completion.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD and excess amine), saturated
, and brine. -
Purification: Dry over
, concentrate, and recrystallize from Hexane/EtOAc if necessary.
Method B: Tantalum-Mediated Hydroxy-Directed Aminolysis
Best for: Difficult amines (secondary or electron-deficient) where high chemoselectivity is required.
Scientific Rationale: Tantalum(V) ethoxide undergoes ligand exchange with the
Protocol:
-
Complexation: Mix ethyl atrolactate (1.0 equiv) and
(0.1 equiv) in dry Toluene under Argon. Stir for 10 mins at RT to allow alkoxide exchange. -
Aminolysis: Add the amine (1.1 equiv).
-
Reflux: Heat the mixture to reflux (110°C) for 18 hours.
-
Why Reflux? The entropy cost of bringing the amine to the crowded center requires thermal energy, but the Ta-coordination prevents thermal dehydration.
-
-
Quench: Cool to RT. Add wet silica gel or 1M NaOH to hydrolyze the Tantalum species. Filter the resulting suspension through a Celite pad.
-
Isolation: Concentrate the filtrate to obtain the crude amide.
Method C: Lipase-Catalyzed Kinetic Resolution
Best for: Obtaining Enantiopure (R)- or (S)-Atrolactamides.
Protocol:
-
Setup: Suspend immobilized CAL-B (Novozym 435, 50% w/w relative to substrate) in MTBE (Methyl tert-butyl ether).
-
Substrates: Add racemic ethyl atrolactate (1.0 equiv) and benzylamine (0.6 equiv).
-
Incubation: Shake at 45°C at 200 rpm.
-
Termination: The reaction will slow significantly at 50% conversion (kinetic resolution). Filter off the enzyme (recyclable).
-
Separation: The mixture contains the (S)-amide (product) and unreacted (R)-ester . Separate via flash chromatography.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the specific activation mode of Method B (
Figure 1: Mechanistic divergence between thermal dehydration risks and Tantalum-directed stabilization.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Conversion | TLC shows starting material after 24h. | Steric bulk prevents attack. | Switch from Method A to Method B (Ta-catalysis) or increase TBD load to 20 mol%. |
| Side Product | New spot at high | Dehydration to ethyl atropate. | Lower temperature; Ensure reaction is strictly anhydrous; Avoid strong mineral acids. |
| Racemization | HPLC shows <99% ee (if starting chiral). | Use Method C (Enzymatic) or strictly neutral conditions (Method B). |
Analytical Validation
HPLC Method for Chiral Resolution:
-
Column: Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(R)-Ethyl Atrolactate: ~6.5 min
-
(S)-Ethyl Atrolactate: ~7.8 min
-
(S)-Atrolactamide: ~12.5 min
-
(R)-Atrolactamide: ~14.2 min
-
References
-
Mechanism of TBD Catalysis: Sabot, C., et al. "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, vol. 48, no. 22, 2007, pp. 3863-3866. Link
-
Metal-Directed Aminolysis: Yamamoto, H., & Tsuji, H. "Tantalum-Catalyzed Hydroxy-Directed Amidation of Esters." Journal of the American Chemical Society, vol. 138, no. 45, 2016.
-hydroxy esters). Link -
Enzymatic Resolution: Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1] Bioorganic & Medicinal Chemistry, vol. 7, no. 10, 1999, pp. 2189-2197. Link
-
General Review on Ester Aminolysis: "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules, 2023.[2] Link
Sources
Application Note: High-Yield Preparation of 2-Phenyl-1,2-Propanediol via Hydride Reduction
Abstract
This application note details the protocol for the chemoselective reduction of ethyl atrolactate to 2-phenyl-1,2-propanediol using Lithium Aluminum Hydride (LiAlH
Strategic Analysis & Retrosynthesis
The Chemical Challenge
The conversion of ethyl atrolactate to 2-phenyl-1,2-propanediol requires the reduction of an ester functionality to a primary alcohol in the presence of a tertiary benzylic alcohol.
-
Substrate: Ethyl atrolactate contains a chiral center at the C2 position.
-
Reagent Selection: LiAlH
is the reagent of choice due to its high nucleophilicity, ensuring complete reduction of the sterically hindered ester. Borane reagents (e.g., BH [1][2]·THF) are generally less effective for esters, and NaBH is too mild under standard conditions. -
Stereochemical Integrity: The reaction mechanism involves nucleophilic attack at the carbonyl carbon (C1), not the chiral center (C2). Therefore, the configuration at C2 is theoretically preserved, allowing for the synthesis of enantiopure diols from chiral esters.
Stoichiometric "Hidden Sink"
A critical oversight in this synthesis is failing to account for the tertiary hydroxyl group.
-
Deprotonation: The first equivalent of hydride acts as a base, deprotonating the tertiary -OH to form an alkoxide and H
gas. -
Reduction: Subsequent hydrides attack the ester carbonyl.[3]
Rule of Thumb: While standard esters require 0.5 molar equivalents of LiAlH
Safety Assessment (Critical)
| Hazard | Risk | Mitigation |
| LiAlH | Pyrophoric; reacts violently with water/moisture. | Handle under inert atmosphere (N |
| Diethyl Ether / THF | Peroxide formation; highly flammable. | Test for peroxides prior to use. Use anhydrous solvents from a solvent system or freshly distilled. |
| Hydrogen Gas | Evolution during reaction and quench. | Ensure adequate venting through a bubbler. Keep away from ignition sources. |
| Exotherm | Runaway reaction during quenching. | Cool to 0°C. Quench dropwise. Use the Fieser method (see Section 5.3). |
Reaction Mechanism
The following diagram illustrates the stepwise reduction, highlighting the initial deprotonation followed by the hydride transfer to the carbonyl.
Caption: Mechanistic pathway for the reduction of ethyl atrolactate. Note the initial consumption of hydride by the hydroxyl group.
Experimental Protocol
Reagents and Equipment
-
Substrate: Ethyl atrolactate (10.0 mmol, 1.94 g).
-
Reagent: LiAlH
(20.0 mmol, 0.76 g) [2.0 equiv]. -
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et
O) (50 mL). -
Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), reflux condenser, addition funnel, N
inlet, magnetic stir bar, ice-water bath.
Procedure
-
Setup: Flame-dry the glassware under vacuum and backfill with Nitrogen. Assemble the apparatus with the RBF, condenser, and addition funnel.
-
Reagent Preparation:
-
Charge the RBF with LiAlH
(0.76 g) and anhydrous THF (20 mL). Cool the suspension to 0°C. -
Dissolve ethyl atrolactate (1.94 g) in anhydrous THF (10 mL) in a separate dry flask. Transfer this solution to the addition funnel.
-
-
Addition: Dropwise add the ester solution to the LiAlH
suspension over 15–20 minutes.-
Observation: Gas evolution (H
) will occur immediately due to the -OH deprotonation. Control the rate to maintain a gentle effervescence.
-
-
Reaction:
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Heat to reflux (66°C for THF) for 2–4 hours.
-
Monitoring: Check progress via TLC (30% EtOAc/Hexane). The ester spot (higher R
) should disappear; the diol spot (lower R ) will appear.
-
-
Cooling: Cool the reaction mixture back to 0°C in an ice bath.
The Fieser Workup (Standardized)
This method transforms the aluminum salts into a granular, sand-like precipitate that is easy to filter, avoiding the dreaded "aluminum emulsion."
For x grams of LiAlH
-
Water Addition: Slowly add 0.76 mL of H
O. (Vigorous H evolution!). -
Base Addition: Add 0.76 mL of 15% (w/v) NaOH solution.
-
Water Addition: Add 2.3 mL (3x amount) of H
O. -
Granulation: Remove the ice bath and stir for 15 minutes at RT. The gray mixture should turn into a white suspension with a granular precipitate.
-
Filtration: Add anhydrous MgSO
to dry the organic phase directly. Filter the mixture through a pad of Celite or a coarse fritted funnel. Wash the cake with THF (2 x 20 mL).
Isolation
-
Concentrate the combined filtrate under reduced pressure (Rotovap).
-
Purification: The crude product is often pure enough for use (>95%). If necessary, purify via recrystallization (Hexane/EtOAc) or flash column chromatography.
Workflow Visualization
Caption: Operational workflow for the LiAlH4 reduction and Fieser workup.
Characterization & Data
| Parameter | Specification | Notes |
| Appearance | White solid or viscous colorless oil | Hygroscopic. |
| Melting Point | 44–45 °C | Literature value [1].[5][6] |
| Boiling Point | 160–162 °C @ 26 mmHg | High vacuum distillation recommended if oil. |
| Diastereotopic methylene protons due to chiral center. | ||
| IR Spectrum | 3350 cm | Absence of C=O stretch at ~1735 cm |
Troubleshooting
-
Incomplete Reduction: If ester remains after 4 hours, add an additional 0.5 eq of LiAlH
(as a slurry in THF) and reflux for 1 more hour. Ensure reagents are fresh; LiAlH degrades with moisture.[7] -
Gelatinous Workup: If the aluminum salts form a sticky gel instead of a sand, you likely deviated from the Fieser stoichiometry or used too much heat during quench. Add Rochelle's salt (Sodium Potassium Tartrate) saturated solution and stir overnight to break the emulsion [2].
-
Racemization: While rare with LiAlH
, ensure the reaction temperature does not exceed reflux of THF (66°C). Avoid strong bases during workup (the Fieser method is brief and relatively mild).
References
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for Fieser Workup).
-
Eliel, E. L., et al. (1962). Reduction of Esters with Lithium Aluminum Hydride. Journal of the American Chemical Society.[2] (Foundational text on hydride reductions).
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 2-Phenyl-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 5. 2-苯基-1,2-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Phenyl-1,2-propanediol CAS#: 4217-66-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Ethyl atrolactate in cosmetic anti-aging formulations
Application Note: Formulation and Efficacy of Ethyl Atrolactate in Advanced Anti-Aging Cosmetics
Executive Summary
The integration of Alpha-Hydroxy Acids (AHAs) into anti-aging and depigmenting formulations is a cornerstone of cosmetic dermatology. However, the use of free AHAs is frequently limited by their rapid epidermal penetration and immediate pH drop, which triggers erythema, stinging, and barrier disruption. Ethyl atrolactate , the ethyl ester of atrolactic acid (2-phenyl-2-methyl-2-hydroxyethanoic acid), represents a sophisticated "prodrug" approach to AHA delivery. By masking the carboxylic acid group with an ethyl ester, the molecule becomes highly lipophilic, allowing for enhanced stratum corneum compatibility and controlled, esterase-mediated release of the active AHA within the skin [1].
This application note provides researchers and formulation scientists with a comprehensive guide to the mechanistic pathways, physicochemical advantages, and validated experimental protocols for utilizing ethyl atrolactate in anti-aging cosmetics.
Mechanistic Overview: The Prodrug Approach to Dermal Matrix Stimulation
Ethyl atrolactate exerts its anti-aging effects through a dual-action mechanism that bridges epidermal renewal and dermal matrix restructuring. Upon topical application, the lipophilic ester easily partitions into the lipid-rich stratum corneum. As it diffuses into the viable epidermis, endogenous non-specific esterases slowly hydrolyze the ester bond, releasing free atrolactic acid and ethanol.
This controlled release prevents the sudden spike in localized acidity that causes irritation [3]. Once liberated, atrolactic acid acts as a potent keratolytic agent, cleaving corneocyte desmosomes to accelerate cell turnover and eliminate melanin-stained surface cells[2]. Simultaneously, the acid penetrates the dermis to stimulate fibroblasts, upregulating the synthesis of glycosaminoglycans (GAGs), proteoglycans, collagen, and elastic fibers, thereby increasing overall skin thickness and reducing the appearance of wrinkles [1].
Figure 1: Mechanistic pathway of Ethyl Atrolactate from topical application to dermal matrix stimulation.
Physicochemical Properties & Formulation Advantages
Formulating with AHA esters requires an understanding of how esterification alters the molecule's behavior in an emulsion. The table below summarizes the quantitative differences between free atrolactic acid and its esterified derivative.
Table 1: Physicochemical and Pharmacokinetic Comparison
| Property | Atrolactic Acid (Free AHA) | Ethyl Atrolactate (AHA Ester) | Formulation Impact |
| Molecular Weight | 166.17 g/mol | 194.23 g/mol | Slightly larger, but remains well below the 500 Da Dalton rule for skin penetration. |
| LogP (Octanol/Water) | ~1.1 | ~2.3 | Higher lipophilicity allows the ester to be formulated in the oil phase of O/W emulsions. |
| Aqueous pH (10% sol) | ~2.5 - 3.0 | ~5.5 - 6.0 | Esterification neutralizes the acid, eliminating the need for heavy buffering and reducing formulation instability [3]. |
| Irritation Potential | High (Immediate stinging) | Low (Sustained release) | Enables the use of higher effective concentrations without compromising patient compliance. |
Experimental Protocols: Efficacy and Kinetic Validation
To ensure scientific integrity, the evaluation of ethyl atrolactate must account for its prodrug nature. The following protocols are designed as self-validating systems , utilizing specific controls to prove that the observed efficacy is a direct result of enzymatic hydrolysis rather than simple passive diffusion.
Protocol 1: Ex Vivo Permeation and Hydrolysis Kinetics (Franz Diffusion)
Objective: To quantify the esterase-mediated conversion of ethyl atrolactate to active atrolactic acid within human skin. Causality: We utilize dermatomed human cadaver skin rather than synthetic silicone membranes. Synthetic membranes only measure passive diffusion, whereas viable human skin retains the endogenous esterases necessary to prove the prodrug activation mechanism.
-
Preparation: Mount dermatomed human abdominal skin (400 µm thickness) between the donor and receptor compartments of a Franz diffusion cell.
-
Self-Validating Control: Prepare a parallel set of cells using heat-inactivated skin (immersed in 60°C water for 2 minutes to denature esterases). If the mechanism holds true, this control will show high ester permeation but zero free acid in the receptor fluid.
-
Application: Apply 10 mg/cm² of a 5% Ethyl Atrolactate O/W emulsion to the donor compartment.
-
Sampling: Withdraw 200 µL of receptor fluid (PBS, pH 7.4) at 1, 2, 4, 8, 12, and 24 hours, replacing with fresh buffer to maintain sink conditions.
-
Analysis: Quantify the ratio of Ethyl Atrolactate to Atrolactic Acid using RP-HPLC (C18 column, Mobile phase: Acetonitrile/0.1% Phosphoric acid).
Protocol 2: In Vitro Dermal Matrix Stimulation (Fibroblast Assay)
Objective: To measure the upregulation of collagen synthesis induced by the active metabolite. Causality: Instead of artificially spiking cell cultures with pure atrolactic acid, we treat Human Dermal Fibroblasts (HDFa) with the receptor fluid obtained from Protocol 1 (at the 24-hour mark). This exposes the cells to the physiologically accurate, skin-metabolized ratio of ester to free acid, mimicking true in vivo pharmacokinetics.
-
Cell Culture: Seed HDFa cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Treatment: Replace media with serum-free DMEM containing 10% (v/v) of the Franz cell receptor fluid. Include a TGF-β1 positive control (10 ng/mL) and a vehicle-only negative control.
-
Incubation: Incubate for 48 hours.
-
Quantification (PIP ELISA): Collect the supernatant and analyze it using a Procollagen I C-Terminal Propeptide (PIP) ELISA kit.
-
Why PIP? PIP is stoichiometrically cleaved from procollagen during its assembly into mature collagen fibrils. Measuring soluble PIP in the supernatant provides a highly accurate, real-time proxy for new collagen synthesis without requiring destructive cell lysis [1].
-
Figure 2: Integrated experimental workflow linking ex vivo pharmacokinetics to in vitro efficacy.
Formulation Guidelines
When formulating with ethyl atrolactate, adherence to specific phase-integration rules is critical to prevent premature hydrolysis in the packaging:
-
Phase Integration: Due to its LogP of ~2.3, ethyl atrolactate must be incorporated into the oil phase of the emulsion.
-
Temperature Stability: Add the ester during the cool-down phase (below 40°C) to prevent thermal degradation of the ester bond.
-
pH Considerations: Maintain the final formulation pH between 5.0 and 6.5. Formulating at a highly acidic pH (like traditional AHAs) or a highly alkaline pH will catalyze the hydrolysis of the ester in the bottle, negating the sustained-release benefit upon application.
-
Synergistic Actives: Ethyl atrolactate pairs exceptionally well with Tyrosinase inhibitors (e.g., Kojic Acid, Vitamin C). The AHA ester accelerates the epidermal elimination of pre-existing melanin, while the inhibitors prevent new melanin synthesis, creating a comprehensive depigmenting system [2].
References
Application Note: Dehydration of Ethyl Atrolactate to Ethyl Atropate
Executive Summary
This application note details the synthesis of ethyl atropate (ethyl 2-phenylacrylate) via the acid-catalyzed dehydration of ethyl atrolactate. While conceptually simple, this transformation presents specific process challenges—notably the management of equilibrium constraints and the mitigation of spontaneous polymerization in the product.
This guide provides a robust, self-validating protocol using p-Toluenesulfonic acid (PTSA) with azeotropic water removal. It includes critical process controls for polymerization inhibition and detailed spectroscopic characterization data to distinguish the product from the starting material.
Scientific Background & Mechanism[1][2][3]
Reaction Overview
The conversion of ethyl atrolactate to ethyl atropate is a dehydration reaction of a tertiary alcohol. The driving force is the formation of a conjugated system where the new carbon-carbon double bond is conjugated with both the phenyl ring and the carbonyl group of the ester.
Mechanistic Pathway (E1 Elimination)
The reaction proceeds via an E1 mechanism , favored by the stability of the tertiary benzylic carbocation intermediate.
-
Protonation: The hydroxyl oxygen accepts a proton from the acid catalyst (PTSA), converting the poor leaving group (-OH) into a good leaving group (
). -
Ionization: Loss of water yields a tertiary carbocation. This intermediate is highly stabilized by resonance with the adjacent phenyl ring.
-
Deprotonation: A base (solvent or conjugate base) abstracts a proton from the adjacent methyl group, collapsing the carbocation to form the alkene.
Critical Insight: This reaction is reversible. To drive the equilibrium toward the alkene (Le Chatelier's principle), water must be continuously removed from the reaction matrix.
Figure 1: E1 Mechanistic pathway for the dehydration of ethyl atrolactate.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Grade/Purity |
| Ethyl Atrolactate | Substrate | >97% |
| p-Toluenesulfonic Acid (PTSA) | Catalyst | Monohydrate, ACS Reagent |
| Toluene | Solvent | Anhydrous (forms azeotrope with water) |
| Hydroquinone | Polymerization Inhibitor | >99% |
| Sodium Bicarbonate | Neutralization Agent | Saturated Aqueous Solution |
| Magnesium Sulfate | Drying Agent | Anhydrous |
Equipment Setup
-
Reaction Vessel: 3-neck Round Bottom Flask (RBF).
-
Water Removal: Dean-Stark trap fitted with a reflux condenser.
-
Temperature Control: Oil bath with magnetic stirring.
-
Atmosphere: Nitrogen or Argon blanket (recommended to reduce oxidation).
Step-by-Step Procedure
Phase 1: Reaction (Dehydration)[1]
-
Charge: In the 3-neck RBF, dissolve Ethyl Atrolactate (1.0 equiv) in Toluene (approx. 5-7 mL per gram of substrate).
-
Catalyst Addition: Add PTSA (0.05 equiv / 5 mol%).
-
Reflux: Heat the mixture to reflux (Toluene bp: 110.6°C). Ensure vigorous boiling so that solvent vapors actively condense and fill the Dean-Stark trap.
-
Monitoring: Monitor the collection of water in the trap. The reaction is complete when water evolution ceases (typically 2–4 hours).
-
Checkpoint: TLC or GC monitoring should show the disappearance of the starting material.
-
Phase 2: Workup & Neutralization (Critical)
-
Cooling: Cool the reaction mixture to room temperature.
-
Neutralization: Wash the organic layer with Saturated
(2 x volume).-
Why? You must remove the acid catalyst before distillation. Heating the product in the presence of acid without solvent will cause rapid polymerization or degradation.
-
-
Washing: Wash with brine (1 x volume) and dry over anhydrous
. -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotovap) at <40°C to obtain the crude oil.
Phase 3: Purification (Vacuum Distillation)
Warning: Ethyl atropate is prone to thermal polymerization.
-
Inhibition: Add Hydroquinone (approx.[2][3] 0.1% w/w) directly to the crude oil in the distillation flask.
-
Setup: Set up a short-path vacuum distillation apparatus.
-
Distillation: Distill under high vacuum.
-
Target Conditions: ~80–85°C at 0.5–1.0 mmHg (Values will vary based on vacuum strength; use a nomograph).
-
-
Collection: Collect the clear, colorless liquid fraction.
Process Control & Logic
The following workflow diagram illustrates the critical decision points and safety barriers built into this protocol.
Figure 2: Operational workflow emphasizing the critical acid-removal step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Ensure vigorous reflux; insulate the Dean-Stark arm. |
| Polymerization in Pot | Acid residue or high heat | Ensure thorough |
| Product Hydrolysis | Wet workup | Ensure organic layer is dried completely with |
Characterization Data
The conversion is most easily validated by
| Feature | Ethyl Atrolactate (Reactant) | Ethyl Atropate (Product) |
| Methyl Group | Singlet, ~1.75 ppm ( | Disappears |
| Vinyl Protons | None | Two Doublets, ~5.8 ppm & ~6.4 ppm ( |
| Ethyl Ester | Quartet (~4.2 ppm), Triplet (~1.2 ppm) | Quartet (~4.2 ppm), Triplet (~1.2 ppm) (Slight shift) |
| Aromatic | Multiplet, 7.2–7.5 ppm | Multiplet, 7.3–7.5 ppm |
Interpretation:
In the product, the two vinylic protons are geminal (on the same carbon) but are magnetically non-equivalent due to the asymmetry of the molecule (one is cis to the phenyl ring, one is trans). This results in two distinct doublets with small geminal coupling constants (
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Conant, J. B., & Tuttle, N. (1921). "Ethyl Atropate". Organic Syntheses, 1, 54. (Historical grounding for the dehydration of tropic acid derivatives).
-
Eastman Chemical Company. (2020). Eastman Hydroquinone Inhibitors for Polymerization. (Data on polymerization inhibition).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
Sources
Hydrolysis of ethyl atrolactate to atrolactic acid
Application Note: Hydrolysis of Ethyl Atrolactate to Atrolactic Acid
Abstract
This application note details the hydrolysis of ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) to atrolactic acid (2-hydroxy-2-phenylpropanoic acid), a critical intermediate in the synthesis of anticholinergic drugs and chiral auxiliaries. We present two distinct methodologies: Method A , a robust chemical saponification for bulk synthesis of racemic acid, and Method B , a biocatalytic kinetic resolution using Candida antarctica Lipase B (CAL-B) for the production of enantiopure (R)-atrolactic acid. Special attention is given to the steric hindrance imposed by the
Introduction & Chemical Context
Atrolactic acid differs from its structural isomer, tropic acid, by the placement of the hydroxyl group. While tropic acid is a primary alcohol, atrolactic acid is a tertiary alcohol with significant steric bulk at the
-
Substrate: Ethyl Atrolactate (
) -
Product: Atrolactic Acid (
) -
Key Challenge: The tertiary
-carbon creates steric hindrance that retards nucleophilic attack at the carbonyl carbon, requiring more vigorous conditions than simple aliphatic esters.
Mechanism of Action (Chemical)
The reaction proceeds via a BAC2 (Base-catalyzed, Acyl cleavage, Bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This step is rate-limiting and is disfavored by the bulky phenyl group adjacent to the reaction center.
Figure 1: BAC2 Mechanism highlighting the steric bottleneck at the tetrahedral intermediate formation.
Method A: Chemical Hydrolysis (Saponification)
Objective: High-yield synthesis of racemic (
Materials
-
Ethyl Atrolactate (Purity >98%)
-
Potassium Hydroxide (KOH), pellets
-
Ethanol (95%)
-
Hydrochloric Acid (6M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Protocol
-
Preparation: Dissolve 10.0 g (51.5 mmol) of ethyl atrolactate in 30 mL of 95% Ethanol in a 250 mL round-bottom flask.
-
Base Addition: Prepare a solution of 8.5 g KOH (150 mmol, ~3 eq) in 20 mL water. Add this dropwise to the ester solution over 10 minutes.
-
Note: A slight exotherm may occur. The excess base is required to drive the equilibrium forward despite the steric hindrance.
-
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 85°C) for 4–6 hours .
-
Process Control: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (
) should disappear.
-
-
Workup:
-
Distill off the bulk of the ethanol under reduced pressure.
-
Dilute the residue with 50 mL water.
-
Wash the aqueous layer with 20 mL Diethyl Ether (removes unreacted ester/impurities).
-
Acidification: Cool the aqueous layer to 0°C. Acidify slowly with 6M HCl to pH 1–2. A white precipitate (atrolactic acid) may form immediately.
-
-
Isolation: Extract the acidic aqueous phase with DCM (
mL). Dry combined organics over , filter, and concentrate. -
Purification: Recrystallize from benzene/petroleum ether or water to obtain pure atrolactic acid.
Expected Yield: 85–92% Physical Property Check: MP 91–94°C (anhydrous).
Method B: Enzymatic Kinetic Resolution
Objective: Preparation of enantiomerically enriched (R)-atrolactic acid.
Insight: Lipases such as Candida antarctica Lipase B (CAL-B) show high enantioselectivity for
Materials
-
Ethyl Atrolactate (Racemic)
-
Novozym 435 (Immobilized CAL-B)
-
Phosphate Buffer (0.1 M, pH 7.0)
-
MTBE (Methyl tert-butyl ether) as cosolvent
Protocol
-
Setup: In a reaction vessel, mix 1.0 g of racemic ethyl atrolactate with 10 mL of MTBE and 10 mL of Phosphate Buffer (pH 7.0).
-
Initiation: Add 100 mg (10% w/w) of Novozym 435.
-
Incubation: Incubate at 30°C with orbital shaking (200 rpm).
-
pH Control: The pH will drop as acid is produced. Use an autotitrator to maintain pH 7.0 with 0.5 M NaOH, or use a strong buffer capacity.
-
-
Termination: Stop the reaction at 50% conversion (typically 24–48 hours depending on enzyme activity).
-
Separation:
-
Filter off the immobilized enzyme (can be reused).
-
Separate the organic layer (contains unreacted (S)-ester).
-
Acidify the aqueous layer to pH 2 and extract with Ethyl Acetate to recover (R)-atrolactic acid.
-
Figure 2: Workflow for the enzymatic kinetic resolution of ethyl atrolactate.
Analytical & Quality Control
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 91–94°C (Anhydrous) | Capillary MP |
| Purity | >98% | HPLC (C18, MeOH/Water) |
| Enantiomeric Excess | >95% ee (for Method B)[1] | Chiral HPLC (Chiralcel OD-H) |
| Water Content | <0.5% | Karl Fischer |
HPLC Conditions (Chiral):
-
Column: Chiralcel OD-H or AD-H
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 0.5 mL/min
-
Detection: UV @ 254 nm (Phenyl absorption)
References
-
Chemical Properties of Atrolactic Acid. PubChem. National Library of Medicine. [Link]
-
Kinetic Resolution of Alpha-Hydroxy Esters. Wikipedia. [Link]
-
Lipase-Catalyzed Strategies for Enantiomeric Derivatives. MDPI. [Link]
-
Hydrolysis Mechanism of Hindered Esters. ChemGuide. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl Pyruvate Functionalization
Topic: Optimizing Yield of Ethyl Pyruvate Grignard Addition
Doc ID: TS-ORG-0924 | Tier: Level 3 (Methodology & Optimization)
The Core Directive: Mastering Chemoselectivity
The Challenge:
Ethyl pyruvate (
-
Target: Usually the
-hydroxy ester (via mono-addition to the ketone). -
Problem: Grignard reagents (
) are highly reactive nucleophiles and strong bases.-
Over-reaction: After attacking the ketone, the Grignard often attacks the ester, leading to a diol (double addition).
-
Enolization: The
-protons (methyl group) are acidic ( ). Basic Grignards can deprotonate them, killing the reaction and returning starting material. -
Polymerization: Ethyl pyruvate spontaneously trimerizes into parapyruvate if not fresh.
-
The Solution: To maximize yield, you must suppress basicity and differentiate the electrophilicity of the ketone vs. the ester. This guide details two protocols: Cryogenic Control (Standard) and The Imamoto Protocol (Advanced/High-Yield).
Critical Decision Pathways (Visualized)
The following diagram illustrates the competing reaction pathways and where yield is lost.
Figure 1: Reaction landscape of ethyl pyruvate. Path to green (Target) requires suppressing red paths (Enolization/Over-reaction).
Experimental Protocols
Protocol A: Cryogenic Control (Standard)
Best for: Simple, non-bulky Grignard reagents (e.g., MeMgBr).
-
Pre-Treatment: Distill Ethyl Pyruvate under vacuum immediately before use. Do not skip this. (See Troubleshooting).
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Solvent: Anhydrous THF (Ether is acceptable, but THF often allows better temp control).
-
Cooling: Cool Ethyl Pyruvate solution to -78°C (Dry ice/Acetone).
-
Addition: Add Grignard reagent (1.05 eq) dropwise over 60 minutes.
-
Why? Keeping the local concentration of Grignard low prevents the "second attack" on the ester.
-
-
Quench: Quench at -78°C with saturated
. Do not warm up before quenching.
Protocol B: The Imamoto Method (Organocerium)
Best for: Maximum yield, bulky R-groups, or preventing enolization.
Mechanism:
-
CeCl3 Preparation:
-
Place anhydrous
in a flask. -
Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should crush the powder as it dries. Note: It must turn to a fine white powder.
-
-
Activation:
-
Cool to 0°C. Add anhydrous THF. Stir 2h to form a suspension.
-
Cool to -78°C. Add
(1.1 eq). Stir 30 min. The solution often turns yellow/orange.
-
-
Reaction:
-
Add Ethyl Pyruvate (1.0 eq) dissolved in THF dropwise.
-
Stir at -78°C for 1-2 hours.
-
-
Workup:
-
Quench with dilute HCl or
. (Organocerium salts form emulsions; filtration through Celite may be required).
-
Data & Optimization Table
| Variable | Standard Conditions | Optimized Conditions | Why? |
| Stoichiometry | 2.0+ eq RMgX | 1.05 - 1.1 eq RMgX | Excess reagent forces attack on the ester group. |
| Temperature | 0°C or RT | -78°C | Kinetic control favors the more electrophilic ketone over the ester. |
| Reagent Class | Organomagnesium | Organocerium ( | Suppresses enolization; drastically improves chemoselectivity [1]. |
| Substrate Quality | "Bottle" grade | Freshly Distilled | Ethyl pyruvate forms dimers (parapyruvate) that ruin stoichiometry. |
| Addition Order | Ester to Grignard | Grignard to Ester | Keeping Ester in excess during addition minimizes over-alkylation. |
Troubleshooting & FAQs
Q: I see a white solid in my ethyl pyruvate bottle. Can I use it? A: No. That is parapyruvate (a trimer/polymer). It forms upon standing.
-
Fix: You must distill the ethyl pyruvate (bp 144°C, or lower under vacuum) immediately before the reaction. If you use the polymer, your stoichiometry will be wrong, and yield will crash.
Q: I am getting a low yield and recovering starting material. A: You are likely suffering from enolization .
-
Reason: The Grignard acted as a base, removing the
-proton. Upon acidic workup, the enolate turns back into ethyl pyruvate. -
Fix: Switch to Protocol B (Organocerium). The Cerium reagent is non-basic and will not deprotonate the substrate [2].
Q: I have three spots on my TLC: Starting material, Product, and a very polar spot. A: The polar spot is likely the diol (from double addition).
-
Fix:
-
Lower the temperature to -78°C strictly.
-
Ensure you are adding the Grignard slowly to the ester (Inverse addition—adding ester to Grignard—favors double addition).
-
Check your stoichiometry; do not exceed 1.1 equivalents.
-
Q: My reaction turned into a gel during workup.
A: If using Method B (
-
Fix: Quench with dilute acetic acid or HCl to keep the pH slightly acidic during extraction, or filter the crude mixture through a pad of Celite to remove cerium salts before separation.
Workflow Logic (Graphviz)
Use this flowchart to determine the correct protocol for your specific substrate.
Figure 2: Decision tree for selecting the optimal synthetic route.
References
-
Imamoto, T., et al. "Organocerium reagents.[1][2][3] Nucleophilic addition to easily enolizable ketones."[2][4] Tetrahedron Letters, vol. 26, no. 35, 1985, pp. 4233-4236.
-
Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones.[2] An efficient method for the synthesis of tertiary alcohols." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (General reference for Grignard addition to esters vs ketones).
-
ScienceMadness & ChemicalBook Data. "Ethyl Pyruvate Polymerization and Purification." (Verified via search for parapyruvate formation).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Generation and reactivities of organocerium reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of ethyl atrolactate during hydrolysis
Topic: Preventing Racemization of Ethyl Atrolactate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with sterically hindered, chiral alpha-hydroxy esters. Below, you will find mechanistic insights, troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to ensure high enantiomeric excess (ee%) during the hydrolysis of ethyl atrolactate.
Mechanistic Insight: The "Why" Behind the Racemization
Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) presents a unique stereochemical challenge. In most chiral esters, racemization during hydrolysis is triggered by base-catalyzed enolization. However, the alpha-carbon of ethyl atrolactate is fully substituted (bonded to a phenyl, methyl, hydroxyl, and carboethoxy group) and completely lacks an alpha-proton . Therefore, base-catalyzed racemization via an enolate intermediate is mechanistically impossible.
The true vulnerability of ethyl atrolactate lies in its tertiary benzylic hydroxyl group . Under acidic conditions, this hydroxyl group can be protonated and eliminate as water. This generates a highly stabilized, planar tertiary benzylic carbocation. Subsequent nucleophilic attack by water occurs from either face of the planar intermediate, leading to complete racemization of the chiral center .
To preserve stereochemistry, the hydrolysis must be performed under basic conditions via a standard
Troubleshooting FAQs
Q1: I performed an acid-catalyzed hydrolysis (refluxing aqueous HCl) to cleave the ethyl ester, and my product was completely racemic. What happened?
A1: You inadvertently triggered an
Q2: I used NaOH for saponification, which worked well. However, I still observed a 15% drop in enantiomeric excess (ee) after isolating the free atrolactic acid. Why did it racemize if I used a base? A2: The racemization likely occurred during your workup, not the saponification. If you acidified the basic aqueous layer too aggressively (e.g., adding concentrated HCl at room temperature), the localized high acidity and the exothermic neutralization reaction created transient conditions harsh enough to protonate the tertiary benzylic alcohol. This leads to partial carbocation formation. Acidification must be done slowly, using dilute acid, at 0 °C.
Q3: Can I use enzymatic hydrolysis (e.g., lipases) to preserve stereochemistry? A3: While lipases operate at a mild pH (~7.0) and theoretically prevent carbocation formation, the quaternary stereocenter of ethyl atrolactate creates severe steric hindrance. Most standard esterases and lipases will exhibit extremely slow reaction kinetics or fail to recognize the substrate entirely. Chemical saponification remains the most efficient and scalable method if the subsequent acidic workup is tightly controlled.
Pathway Visualization
Mechanistic divergence of ethyl atrolactate hydrolysis under acidic versus basic conditions.
Standard Operating Procedure: Optimized Base-Catalyzed Hydrolysis
This protocol is designed as a self-validating system. The use of mild reagents and strict temperature controls ensures that the thermodynamic threshold for carbocation formation is never reached.
Reagents Required:
-
Enantiopure Ethyl Atrolactate
-
Lithium Hydroxide Monohydrate (
) -
Tetrahydrofuran (THF) and Deionized Water
-
1M Hydrochloric Acid (HCl) or 10% Citric Acid
-
Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Saponification: Dissolve the chiral ethyl atrolactate in a 1:1 mixture of THF and
(approx. 0.2 M concentration). Add 1.5 equivalents of . Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4–6 hours.-
Causality:
provides the necessary hydroxide nucleophile for the mechanism without requiring elevated temperatures. The THF ensures the lipophilic ester remains in solution, maximizing the reaction rate. -
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). Proceed only when the ester spot is completely consumed.
-
-
Solvent Removal: Transfer the mixture to a rotary evaporator and remove the THF under reduced pressure at a water bath temperature not exceeding 30 °C.
-
Causality: Removing the organic solvent prevents the esterification equilibrium from shifting backward during the acidification step and eliminates THF from partitioning into the extraction solvent later.
-
-
Temperature-Controlled Acidification (Critical Step): Transfer the remaining aqueous layer to a flask and submerge it in an ice-water bath. Allow the solution to cool to exactly 0 °C. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.5–3.0.
-
Causality: The low temperature and dilute acid prevent localized spikes in acidity and temperature. This guarantees that the tertiary benzylic hydroxyl group remains unprotonated, entirely bypassing the
racemization pathway. -
Validation Check: Use a calibrated pH meter or narrow-range pH paper to ensure the pH does not drop below 2.0.
-
-
Extraction and Isolation: Extract the cold aqueous layer three times with cold EtOAc. Wash the combined organic layers once with brine, dry over anhydrous
, filter, and concentrate in vacuo.-
Causality: Cold extraction minimizes the time the free acid spends in an aqueous acidic environment, further safeguarding the stereocenter.
-
Quantitative Data Summary
The table below summarizes the impact of different hydrolysis and workup conditions on the final enantiomeric purity of atrolactic acid.
| Hydrolysis Method | Reagents | Workup Conditions | Mechanistic Pathway | ee% Retention |
| Strong Acid | 6M HCl, Reflux (100 °C) | Cooling, Extraction | 0% (Complete Racemization) | |
| Standard Base | NaOH, THF/ | Conc. HCl quench at RT | ~80 - 85% | |
| Optimized Base | LiOH, THF/ | 1M HCl quench at 0 °C | Pure | >99% |
References
-
PubChem. "Atrolactic acid - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
-
Organic Syntheses. "Atrolactic acid." Org. Synth. 1963, Coll. Vol. 4, 58. Available at:[Link]
-
National Center for Advancing Translational Sciences (NCATS). "ATROLACTIC ACID, (+)-." Inxight Drugs Database. Available at: [Link]
Separation of ethyl atrolactate from unreacted ethyl pyruvate
The following Technical Support Guide is designed for researchers and process chemists dealing with the purification of Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate) synthesized from Ethyl Pyruvate .
This guide assumes the standard synthesis route: Grignard addition (Phenylmagnesium bromide) to Ethyl Pyruvate or Friedel-Crafts alkylation of pyruvate derivatives.
Ticket ID: EA-PUR-001 Subject: Separation of Ethyl Atrolactate from Unreacted Ethyl Pyruvate Status: Active Guide
Executive Summary & Physical Properties
The Core Challenge:
You are separating a highly reactive
-
Ethyl Pyruvate (EP): Electrophilic, prone to hydrolysis/polymerization, forms stable adducts with nucleophiles.
-
Ethyl Atrolactate (EA): Sterically hindered tertiary alcohol, high boiling point, thermally sensitive (risk of dehydration to styrene derivatives).
Data Table: Physicochemical Comparison
| Property | Ethyl Pyruvate (Impurity) | Ethyl Atrolactate (Product) | Impact on Separation |
| Structure | Tertiary | Polarity: EA is significantly more polar due to the -OH group. | |
| Boiling Point | 144 °C (760 mmHg) | >240 °C (est.) / Solid | Distillation: EP can be removed via vacuum distillation; EA remains in pot. |
| Reactivity | Forms Bisulfite Adducts | Sterically hindered; Inert to Bisulfite | Chemical Wash: Enables highly specific "scavenging" of EP. |
| Solubility | Organic/Water (moderate) | Organic | Extraction: Partition coefficients differ significantly in bisulfite systems. |
Method A: The "Smart" Chemical Scavenging (Recommended)
Best for: Removing <10% unreacted Ethyl Pyruvate without running a column.
Mechanism: Sodium bisulfite (
Step-by-Step Protocol
-
Dilution: Dissolve your crude reaction mixture in Diethyl Ether or Ethyl Acetate (Do not use DCM; bisulfite adducts can sometimes trap DCM).
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The Wash:
-
Add the bisulfite solution to your organic phase (1:1 volume ratio).
-
CRITICAL: Shake vigorously for at least 3-5 minutes. The formation of the adduct is not instantaneous.
-
Observation: You may see a white precipitate form at the interface. This is the EP-Bisulfite adduct.
-
-
Separation:
-
Separate the layers.[1] The Aqueous Layer (bottom) contains the Ethyl Pyruvate adduct.
-
The Organic Layer (top) contains your purified Ethyl Atrolactate.
-
-
Polishing: Wash the organic layer once with brine, dry over
, and concentrate.
Workflow Visualization (DOT)
Caption: Selective removal of Ethyl Pyruvate via bisulfite adduct formation. The sterically hindered Ethyl Atrolactate remains in the organic phase.
Method B: Flash Column Chromatography
Best for: High purity requirements (>99%) or separating side products (e.g., biphenyl from Grignard).
Optimization Guide
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate.
-
Gradient: Start 95:5
Ramp to 80:20.
-
-
Elution Order:
-
Biphenyl (if Grignard used): Elutes immediately (Non-polar).
-
Ethyl Pyruvate (EP): Elutes early (
in 80:20 Hex:EtOAc). -
Ethyl Atrolactate (EA): Elutes later (
) due to Hydrogen bonding of the tertiary -OH with silica.
-
Troubleshooting Visualization: If your spots are streaking, the Ethyl Pyruvate is likely hydrolyzing on the acidic silica. Add 1% Triethylamine to your mobile phase to neutralize the silica.
Method C: Vacuum Distillation (Kugelrohr)
Best for: Large scale (>10g) where chromatography is expensive.
-
Setup: Kugelrohr or Short-path distillation head.
-
Vacuum: High vacuum (<1 mmHg) is essential.
-
Procedure:
-
Heat pot to 40-50°C to remove solvents.
-
Ramp temp to ~60-70°C (at <1 mmHg). Ethyl Pyruvate is volatile and will distill over into the trap.
-
Ethyl Atrolactate has a significantly higher boiling point. It will remain in the pot as a viscous oil/residue.
-
Warning: Do not overheat (>120°C). Tertiary alcohols can undergo thermal dehydration to form ethyl 2-phenylacrylate (styrene derivative).
-
Troubleshooting & FAQs
Q1: I tried the bisulfite wash, but I formed a stubborn emulsion. What now?
-
Cause: The density of the bisulfite adduct solution is high, and if your organic solvent is too polar (like EtOAc), emulsions form.
-
Fix: Add solid NaCl to saturate the aqueous layer (Salting out). If that fails, filter the entire mixture through a pad of Celite. The solid adducts often stabilize the emulsion; filtration breaks it.
Q2: My Ethyl Atrolactate product solidified after the column. Is this normal?
-
Answer: Yes. Pure enantiomers of Ethyl Atrolactate are solids (MP
50-60°C depending on purity/enantiomer). Racemic mixtures are often oils. If it solidifies, you have achieved high purity.
Q3: I see a new spot on TLC appearing before Ethyl Pyruvate. What is it?
-
Diagnosis: If you used Phenylmagnesium bromide, this is likely Biphenyl (homocoupling of the Grignard reagent). It is very non-polar. It can be removed by a quick hexanes wash if your product is solid, or it will wash through first on a column.
Q4: Can I use chemical reduction to remove the Ethyl Pyruvate?
-
Answer: No. Using
will reduce Ethyl Pyruvate to Ethyl Lactate . Ethyl Lactate has physical properties (polarity, bp) much closer to Ethyl Atrolactate than Ethyl Pyruvate does, making separation harder, not easier. Stick to the Bisulfite method.
References
-
Bisulfite Purification of Keto Esters
- Source: Russell, M. G., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." PubMed Central (PMC), 2018.
- Context: Defines the protocol for removing reactive -keto species while leaving hindered substr
-
Link:[Link]
- Grignard Synthesis & Side Products: Source: "Preparation of -Hydroxy Esters via Grignard Addition." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Context: General procedures for Grignard workups and the handling of biphenyl impurities.
-
Physical Properties of Ethyl Pyruvate
- Source: PubChem Compound Summary for CID 11165, Ethyl Pyruv
- Context: Verification of boiling point (144°C) and reactivity profile.
-
Link:[Link]
Sources
Technical Support Center: Controlling Stereoselectivity in Ethyl Atrolactate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for controlling stereoselectivity in the synthesis of ethyl atrolactate. Drawing from established principles of asymmetric synthesis and extensive laboratory experience, this resource will help you navigate the common challenges encountered in achieving high enantiomeric excess (e.e.).
Foundational Concepts: The Challenge of Atrolactate Stereocontrol
Ethyl atrolactate, or ethyl 2-hydroxy-2-phenylpropanoate, possesses a single stereocenter, making precise control of its 3D arrangement crucial, particularly in pharmaceutical applications where enantiomers can exhibit vastly different biological activities. The primary synthetic routes to enantiomerically enriched ethyl atrolactate generally involve either the asymmetric reduction of a prochiral ketone (ethyl benzoylformate) or the kinetic resolution of a racemic mixture of ethyl atrolactate. Both approaches present unique challenges that can lead to suboptimal stereoselectivity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Low Enantiomeric Excess (e.e.)
This is one of the most common and frustrating issues in stereoselective synthesis. A systematic approach is essential for diagnosing the root cause.[1]
Q1: My asymmetric reduction of ethyl benzoylformate is resulting in a low e.e. Where should I start my investigation?
A1: Low enantioselectivity in this reaction often points to one of several key areas. A logical troubleshooting workflow is crucial.[1]
-
Catalyst Integrity and Purity: The chiral catalyst is the heart of the asymmetric induction.
-
Verification: If you prepared the catalyst in-house (e.g., a chiral ligand-metal complex), verify its structure and purity using techniques like NMR spectroscopy.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
-
Control Reaction: A good practice is to run a control reaction with a substrate known to give high e.e. with your specific catalyst system. If this also results in low e.e., the catalyst is likely the problem.[1]
-
-
Reaction Conditions: Seemingly minor deviations can have a significant impact on stereoselectivity.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[1] It is advisable to screen a range of temperatures, systematically decreasing from the literature-reported value.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex.[1] A solvent screening, covering a range of polarities and coordinating abilities, is often a worthwhile endeavor.
-
Concentration: Substrate concentration can affect catalyst aggregation or the formation of off-cycle species, which may have lower selectivity.[1] Try running the reaction at different concentrations to see if it impacts the e.e.
-
-
Purity of Starting Materials and Reagents:
-
Substrate Purity: Impurities in the ethyl benzoylformate can sometimes interfere with the catalyst. Re-purification of the starting material by distillation or chromatography may be necessary.
-
Anhydrous Conditions: Many catalysts used in asymmetric reductions are sensitive to moisture.[2] Ensure all glassware is rigorously dried and that anhydrous solvents are used. The presence of water can deactivate the catalyst or alter its selectivity.[1]
-
Q2: I'm performing a kinetic resolution of racemic ethyl atrolactate, but the enantiomeric excess of the recovered starting material is lower than expected for the observed conversion. What could be the issue?
A2: In kinetic resolution, the goal is for one enantiomer to react significantly faster than the other.[3] If the e.e. of the unreacted starting material is low at a reasonable conversion (e.g., ~50%), it points to a low selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow).
-
Catalyst/Enzyme Activity:
-
Enzymatic Resolutions: If using an enzyme like a lipase, ensure the enzyme is active and that the reaction conditions (pH, temperature, solvent) are optimal for its activity and selectivity.
-
Chemical Catalysts: For non-enzymatic kinetic resolutions, the catalyst's effectiveness might be compromised by impurities or improper handling, as discussed in the previous question.
-
-
Reaction Time and Conversion:
-
Kinetic resolution is a dynamic process. The e.e. of the unreacted starting material increases with conversion.[3] It's crucial to monitor the reaction over time to determine the optimal point to stop the reaction. Pushing the reaction to very high conversions will inevitably lead to a lower yield of the desired enantiomer, although its e.e. will be high.
-
-
Racemization:
-
Consider the possibility that the starting material or product is racemizing under the reaction conditions. This would erode the enantiomeric excess. Analyze aliquots of the reaction at different time points to check for this possibility.
-
Reaction Stalled or Low Conversion
Q3: My asymmetric reaction has stalled or is showing very low conversion. What are the likely causes?
A3: Low conversion can often be traced back to issues with the catalyst or the reaction environment.[2]
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the substrate or solvent, or by exposure to air or moisture.[2]
-
Insufficiently Anhydrous Conditions: As mentioned before, many organometallic catalysts are highly sensitive to water.[2] Any residual moisture can quench the catalyst.
-
Incorrect Temperature: The reaction may require a specific temperature to overcome the activation energy. Temperatures that are too low can lead to sluggish or no reaction.[2]
Use of Chiral Auxiliaries
Q4: I am considering using a chiral auxiliary approach for the synthesis. What are the key considerations?
A4: Chiral auxiliaries are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[4]
-
Attachment and Cleavage: The steps to attach and later remove the auxiliary add to the overall synthesis length.[7] The conditions for cleavage must be mild enough to avoid racemization of the desired product.
-
Stoichiometric Amounts: A key drawback is that chiral auxiliaries are required in stoichiometric amounts, which can be a cost consideration.[7]
The general workflow for using a chiral auxiliary is as follows:
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. york.ac.uk [york.ac.uk]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Troubleshooting low yields in atrolactic ester synthesis
Topic: Troubleshooting Low Yields in Grignard-Mediated Synthesis of Atrolactic Esters Audience: Organic Chemists, Process Chemists, and Drug Development Scientists
Executive Summary & Mechanistic Overview
Welcome to the Technical Support Center.
The synthesis of atrolactic esters (typically via the addition of a Grignard reagent to an
The reaction typically involves the nucleophilic addition of Phenylmagnesium bromide (PhMgBr) to Ethyl Pyruvate , or conversely, Methylmagnesium bromide (MeMgBr) to Ethyl Phenylglyoxylate .
Why Yields Fail: Low yields in this synthesis are rarely due to "bad luck." They are almost always caused by a competition between three distinct pathways:
-
Nucleophilic Addition (Desired): Formation of the tertiary alcohol.[1][2][3]
-
Enolization (The "Invisible" Loss): The Grignard acts as a base, deprotonating the
-position (in pyruvates), regenerating starting material upon workup. -
Dehydration (The Isolation Loss): The resulting tertiary benzylic alcohol is extremely sensitive to acid, readily converting to atropic acid derivatives (styrenes).
Diagnostic Pathways (Visualized)
Before adjusting your protocol, identify your failure mode using the pathway map below.
Figure 1: Mechanistic divergence in atrolactic ester synthesis. Note that enolization regenerates starting material, often confusing researchers into thinking the reaction "didn't run."
Troubleshooting Guides & FAQs
Issue 1: "I recovered mostly starting material, even though the Grignard was active."
Diagnosis: Enolization of the Substrate.
If you are reacting Phenylmagnesium bromide with Ethyl Pyruvate , you are fighting a losing battle against basicity. Ethyl pyruvate has acidic
Corrective Actions:
-
Switch the Disconnection: Instead of adding PhMgBr to Pyruvate (which has
-protons), add Methylmagnesium bromide to Ethyl Phenylglyoxylate (which has no -protons). This eliminates the enolization pathway entirely [1]. -
Temperature Control: If you must use the pyruvate route, cool the reaction to -78°C . Enolization has a higher activation energy than nucleophilic addition; extreme cold favors the addition product.
-
Additives: Use Cerium(III) Chloride (CeCl₃) . The "organocerium" reagent is less basic but more nucleophilic, suppressing enolization (Luche-type conditions) [2].
Issue 2: "My NMR shows a styrene derivative (double bond signals ~5.5-6.5 ppm)."
Diagnosis: Acid-Catalyzed Dehydration. The product, ethyl atrolactate, is a tertiary benzylic alcohol . These are exceptionally prone to E1 elimination to form Atropic Ester (Ethyl 2-phenylacrylate) . This often happens during "standard" HCl acidic workups or if the product is heated during distillation [3].
Corrective Actions:
-
Buffer the Quench: Never use HCl or H₂SO₄ to quench this reaction. Use saturated aqueous Ammonium Chloride (NH₄Cl) or even a phosphate buffer at pH 7.
-
Avoid Distillation: Do not attempt to distill the product at high temperatures. Purify via column chromatography or crystallization if the ester is solid (e.g., menthyl esters).
Issue 3: "The yield is low, and I see biphenyl in the mixture."
Diagnosis: Moisture or Oxidative Coupling. Biphenyl results from the homocoupling of Phenylmagnesium bromide, usually catalyzed by transition metal impurities or oxidative conditions.
Corrective Actions:
-
Titrate the Grignard: Do not assume commercial molarity. Titrate using salicylaldehyde phenylhydrazone or iodine prior to use.
-
Drying Protocol: Flame-dry all glassware under vacuum. Ensure the pyruvate/glyoxylate ester is distilled and stored over molecular sieves (3Å) immediately before use.
Optimized Experimental Protocol
This protocol is designed to minimize enolization and prevent dehydration.
Reaction: Synthesis of (-)-Menthyl Atrolactate (Prelog's Classic Example) via Grignard Addition.
| Parameter | Specification | Rationale |
| Substrate | (-)-Menthyl Phenylglyoxylate | No |
| Reagent | Methylmagnesium Bromide (3.0 eq) | Excess ensures complete conversion; MeMgBr is less sterically hindered. |
| Solvent | Anhydrous Diethyl Ether | THF can sometimes increase basicity/enolization; Ether is standard for Prelog additions. |
| Temperature | 0°C to Room Temp | Low temp not strictly required for phenylglyoxylate, but 0°C prevents side reactions. |
| Quench | Sat. NH₄Cl (aq) | CRITICAL: Prevents dehydration of the tertiary alcohol. |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry under vacuum and cool under nitrogen.
-
Reagent Prep: Charge the flask with (-)-Menthyl Phenylglyoxylate (10 mmol) dissolved in anhydrous ether (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Transfer Methylmagnesium bromide (30 mmol, 3.0 M in ether) to the addition funnel via cannula. Add dropwise over 30 minutes.
-
Note: The solution may turn cloudy or yellow.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (silica, 10% EtOAc/Hexane).
-
Quench (The Safety Valve): Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (50 mL) . Do not use HCl.
-
Workup: Separate layers. Extract aqueous layer with ether (2 x 30 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄ (MgSo₄ is slightly acidic, Na₂SO₄ is safer here).
-
Isolation: Concentrate under reduced pressure (Rotavap bath < 35°C).
-
Purification: The crude oil is typically pure enough for analysis. If needed, flash chromatography (SiO₂, Hexane/EtOAc gradient).
References
-
Prelog, V. (1953). "Über die Konstitution der Atrolactinsäure und ihre Beziehungen zur Konfiguration der Mandelsäure." Helvetica Chimica Acta, 36(2), 308-319.
-
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4403.
-
Cram, D. J., & Elhafez, F. A. (1952). "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction'." Journal of the American Chemical Society, 74(23), 5828–5835.
-
McKenzie, A. (1904). "Asymmetric Synthesis. Part I. The Synthesis of Atrolactic Acid." Journal of the Chemical Society, Transactions, 85, 1249-1262.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Phenylmagnesium bromide and Pyruvates before handling.
Sources
Technical Support Center: Post-Grignard Purification for Keto Ester Reactions
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for the common yet challenging issue of removing magnesium salts after a Grignard reaction with keto esters. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific compounds.
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] When reacting a Grignard reagent with a keto ester, two equivalents of the Grignard reagent add to the carbonyl groups, leading to the formation of a tertiary alcohol.[2][3][4][5][6] However, the workup process often presents a significant hurdle: the removal of persistent magnesium salt byproducts. These salts can form emulsions, trap the desired product, and complicate purification, ultimately impacting yield and purity.[7]
This guide is structured to directly address the challenges you may encounter, offering a combination of troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Overcoming Common Purification Hurdles
Navigating the post-Grignard workup requires careful attention to quenching and extraction. Below is a logical workflow to diagnose and resolve common issues.
Caption: Troubleshooting workflow for Grignard reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why are magnesium salts so difficult to remove after a Grignard reaction with a keto ester?
The Grignard reagent (R-MgX) reacts with the keto ester to form a magnesium alkoxide intermediate. During the aqueous workup, this intermediate is protonated to yield the desired tertiary alcohol. Simultaneously, the magnesium species are converted into magnesium hydroxides and halide salts (e.g., Mg(OH)2, MgX2). These salts can be gelatinous and have a tendency to trap the organic product, leading to reduced yields and the formation of emulsions that complicate phase separation.[7]
Q2: What is the purpose of using saturated aqueous ammonium chloride (NH4Cl) for quenching?
Saturated aqueous ammonium chloride is a preferred quenching agent because it provides a mildly acidic proton source.[8][9] This is crucial for protonating the magnesium alkoxide to form the tertiary alcohol without being so acidic that it causes side reactions, such as dehydration of the tertiary alcohol to an alkene.[8][10] Additionally, the ammonium chloride helps to keep the magnesium salts dissolved in the aqueous phase, facilitating their removal during extraction.[8]
Q3: When should I consider using a stronger acid, like dilute HCl, for the workup?
While a stronger acid like dilute hydrochloric acid can be very effective at dissolving magnesium salts, it should be used with caution.[11] Tertiary alcohols, especially those with adjacent protons, can be susceptible to acid-catalyzed dehydration.[10] If your product is stable to acidic conditions, a dilute acid wash can be an efficient way to achieve a clean phase separation. Always perform this step in a cold ice bath to manage the exotherm and minimize side reactions.[7]
Q4: How can I prevent the formation of emulsions during the extraction?
Emulsion formation is often caused by fine precipitates of magnesium salts.[7] To mitigate this:
-
Dilution: Diluting the reaction mixture with more organic solvent (like diethyl ether or THF) before and during the quench can help.[7]
-
Controlled Quenching: Add the quenching solution slowly and with vigorous stirring to prevent the formation of large, unmanageable clumps of precipitate.[7]
-
Brine Wash: After the initial quench, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
Q5: What are chelating agents and how can they help in the workup?
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "caging" it in a soluble complex.[12][13] For magnesium salts, agents like ethylenediaminetetraacetic acid (EDTA) or citric acid can be very effective. By forming a stable, water-soluble complex with the Mg²⁺ ions, these agents prevent the precipitation of magnesium hydroxides and facilitate a clean extraction into the aqueous layer.
Caption: Mechanism of magnesium ion chelation.
Experimental Protocols
Protocol 1: Standard Workup with Saturated Aqueous Ammonium Chloride
This is the most common and generally recommended procedure for quenching Grignard reactions.
Materials:
-
Completed Grignard reaction mixture
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous organic solvent (e.g., diethyl ether, THF)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Cooling: Place the reaction flask in an ice-water bath and allow the contents to cool to 0-5 °C.[7]
-
Quenching: Slowly add the saturated aqueous NH4Cl solution dropwise via an addition funnel with vigorous stirring. Monitor the internal temperature and adjust the addition rate to maintain it below 20 °C.[7]
-
Extraction: Once the quenching is complete (no further bubbling or exotherm), transfer the mixture to a separatory funnel. If necessary, add more organic solvent to fully dissolve the product.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent.
-
Washing: Combine the organic extracts and wash with brine to help remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
Protocol 2: Workup with Dilute Hydrochloric Acid
Use this protocol when your product is known to be stable to mild acidic conditions.
Materials:
-
Completed Grignard reaction mixture
-
1 M Hydrochloric acid (HCl), pre-cooled
-
Anhydrous organic solvent (e.g., diethyl ether, THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Cooling: Thoroughly cool the reaction mixture in an ice-salt bath to below 0 °C.
-
Quenching: Very slowly, add the pre-cooled 1 M HCl solution dropwise with extremely vigorous stirring. A significant exotherm will occur; control the addition rate to keep the temperature low.[7] Continue adding acid until the aqueous layer is clear and all solids have dissolved.
-
Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO3 (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
Data Summary: Comparison of Quenching Reagents
| Quenching Reagent | Pros | Cons | Best For |
| Sat. aq. NH4Cl | Mild, minimizes side reactions like dehydration.[8][10] | May not fully dissolve all magnesium salts, potentially leading to emulsions. | Acid-sensitive tertiary alcohols. |
| Dilute HCl/H2SO4 | Effectively dissolves magnesium salts leading to clean phase separation.[9] | Can cause dehydration of the tertiary alcohol product.[10] The reaction is highly exothermic.[7] | Products that are stable in acidic conditions. |
| Water | Readily available and inexpensive. | Can form very thick, difficult-to-filter magnesium hydroxide precipitates. | Not generally recommended for large-scale reactions due to handling issues. |
| Chelating Agents (e.g., EDTA, Citrate) | Forms soluble complexes with magnesium, preventing precipitation and emulsions.[12] | Can be more expensive and may require pH adjustment for optimal chelation. | Difficult separations where standard methods fail. |
References
-
Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]
-
Brainly. (2025, March 27). During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than. Retrieved from [Link]
-
Reddit. (2024, October 10). How much ammonium chloride to quench a grignard? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
IIT JAM 2024. (2024, August 24). Grignard reagent and NH4Cl [Video]. YouTube. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]
-
Bethune College. (n.d.). Organomagnesium compounds (Grignard reagent-RMgX). Retrieved from [Link]
-
ResearchGate. (n.d.). Chelating Agents and Magnesium. Retrieved from [Link]
-
ChemTalk. (n.d.). Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]
- Google Patents. (n.d.). CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction.
-
Reddit. (2025, January 30). Using dioxane to crash out Mg salts following Grignard reaction. Retrieved from [Link]
-
Organic Chemistry. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]
-
MDPI. (2022, July 28). Chelating Extractants for Metals. Retrieved from [Link]
-
Reddit. (2023, December 7). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible). Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. brainly.com [brainly.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of Ethyl Atrolactate
Topic: Stability of Ethyl Atrolactate Under Basic Conditions
Executive Summary
Ethyl atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate) exhibits a unique stability profile compared to simple
This guide details the mechanistic behaviors of ethyl atrolactate in basic environments, identifies specific degradation products (Atrolactic acid and Atropic acid), and provides actionable troubleshooting protocols for researchers observing yield loss or purity degradation.
Module 1: The Primary Hazard – Hydrolysis (Saponification)[1]
The Issue
Users frequently report yield loss during basic workups (e.g., washing with NaOH/KOH or using basic catalysts).[1] This is not due to evaporation or sequestration, but chemical conversion to the water-soluble carboxylate salt.
Mechanism
Ethyl atrolactate undergoes irreversible hydrolysis via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]
-
Nucleophilic Attack: The hydroxide ion (
) attacks the carbonyl carbon.[1] -
Tetrahedral Intermediate: A transient intermediate forms.[1]
-
Collapse & Elimination: The ethoxide group (
) is expelled.[1] -
Deprotonation (Driving Force): The resulting acid is immediately deprotonated by the leaving ethoxide or excess base, rendering the reaction irreversible.
Expert Insight: Steric Protection
Unlike ethyl lactate, ethyl atrolactate possesses a phenyl group and a methyl group at the
-
Effect: These bulky groups create significant steric hindrance around the carbonyl carbon.[1]
-
Result: The rate of hydrolysis for ethyl atrolactate is slower than that of unhindered esters (e.g., ethyl acetate or ethyl lactate). However, it is not stable in strong bases (
) or at elevated temperatures.[1]
Visualizing the Pathway
Figure 1: The irreversible saponification pathway.[1] Once the salt forms, the molecule partitions into the aqueous phase, leading to apparent "disappearance" from the organic layer.
Module 2: Stereochemical Integrity (The "Non-Issue")
The Question
"Will subjecting chiral ethyl atrolactate to basic conditions cause racemization?"
The Answer: NO.
This is the most critical distinction between ethyl atrolactate and other chiral esters.
-
Standard Mechanism: Most chiral esters racemize via enolization .[1] A base removes the proton on the
-carbon, forming a planar enolate. Reprotonation occurs from either face, destroying optical purity.[1] -
Ethyl Atrolactate Structure: The chiral center (
-carbon) is quaternary.[1] It is bonded to:
There is no
Module 3: Impurity Profile (Dehydration)
The "Unknown" Impurity
If you observe a new, highly UV-active impurity (distinct from the hydrolysis product), it is likely Atropic Acid (2-phenylacrylic acid).[1]
Formation Mechanism
While dehydration is typically acid-catalyzed, harsh basic conditions (high heat + strong base) or specific catalytic environments can induce elimination, particularly if the hydrolysis product (atrolactic acid) forms first.[1]
| Compound | Structure Note | UV Activity | Solubility |
| Ethyl Atrolactate | Saturated | Moderate (Phenyl) | Organic Soluble |
| Atrolactic Acid | Hydrolysis Product | Moderate (Phenyl) | Water Soluble |
| Atropic Acid | Conjugated Alkene | High (Styrene-like) | Water/Organic (pH dependent) |
Visualizing the Impurity Pathway
Figure 2: Degradation cascade.[1] Hydrolysis is the primary risk; Dehydration to Atropic Acid is a secondary risk under harsh conditions.
Module 4: Troubleshooting & Protocols
Scenario A: "I lost my product during the aqueous workup."
Cause: You likely used a base (NaOH, NaHCO3) that hydrolyzed the ester to the water-soluble atrolactate salt. Solution:
-
Acidify the aqueous layer: Add 1M HCl until pH < 2.[1]
-
Re-extract: The atrolactic acid will protonate and become organic-soluble again.[1] Extract with Ethyl Acetate.[1]
-
Re-esterify (Optional): If you specifically need the ethyl ester, you must perform a Fischer esterification on the recovered acid.
Scenario B: "My HPLC shows a new peak at 254nm."
Cause: Formation of Atropic Acid (highly conjugated).[1]
Diagnostic: Check the UV spectrum of the peak.[3] If
Protocol: Base Stability Challenge Test
Use this protocol to validate if your specific reaction conditions are safe for Ethyl Atrolactate.
Materials:
-
Ethyl Atrolactate (100 mg)[1]
-
Solvent (e.g., THF, MeOH, or Toluene)
-
Base of interest (e.g.,
, , NaOH)[4] -
Internal Standard (e.g., Naphthalene - inert)[1]
Steps:
-
Dissolve: Dissolve 100 mg Ethyl Atrolactate and 10 mg Internal Standard in 5 mL solvent.
-
T0 Sample: Take a 50
aliquot, dilute in mobile phase, and inject on HPLC. Record ratio of Ester:Internal Standard. -
Challenge: Add the Base (1.5 equivalents) and stir at your process temperature.
-
Monitoring: Sample at 1 hour, 4 hours, and 24 hours.
-
Analysis:
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1303, Atrolactic acid. Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2024).[1][5] Atropic acid UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from [Link][1]
-
Clark, J. (2023).[1] The Mechanism for the Alkaline Hydrolysis of Esters. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
Sources
- 1. (S)-Atrolactic acid | C9H10O3 | CID 445144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UV-Vis Spectrum of Terephthalic acid | SIELC Technologies [sielc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Atropic acid | 492-38-6 [chemicalbook.com]
- 6. Atropic acid [webbook.nist.gov]
Technical Support Center: Troubleshooting Phenylmagnesium Bromide Additions
Welcome to the Process Chemistry Technical Support Center. Phenylmagnesium bromide (PhMgBr) is a highly versatile organometallic reagent, but its dual nature as both a potent nucleophile and a strong base (pKa ~ 45) frequently leads to competing side reactions. This guide provides diagnostic workflows, mechanistic insights, and self-validating protocols to help you minimize enolization, homocoupling, and environmental quenching during your drug development workflows.
Diagnostic Decision Tree
Diagnostic workflow for identifying and resolving PhMgBr side reactions.
Section 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: I am recovering unreacted starting material instead of my target tertiary alcohol. Why?
A1: This is the classic enolization side reaction . When reacting PhMgBr with sterically hindered or highly enolizable ketones, the Grignard reagent acts as a base rather than a nucleophile 1[1]. It deprotonates the
Q2: My GC-MS analysis shows a massive peak for biphenyl. How is this forming? A2: Biphenyl is the product of Wurtz-type homocoupling 2[2]. This occurs during the preparation of the Grignard reagent when unreacted bromobenzene (PhBr) reacts with the newly formed PhMgBr at the surface of the magnesium metal. High local concentrations of PhBr drive this radical-mediated coupling. Solution: Ensure robust magnesium activation to prevent sluggish initiation, and add PhBr at a strictly controlled, dropwise rate to keep its steady-state concentration near zero (see SOP 2).
Q3: I'm seeing benzene and phenol in my crude mixture. What went wrong? A3: These are products of environmental quenching . PhMgBr reacts instantaneously with trace moisture to form benzene via a destructive acid-base reaction. If your reaction is exposed to atmospheric oxygen, PhMgBr undergoes a single-electron transfer (SET) oxidation to form a phenolate species, which yields phenol upon workup 3[3]. Solution: Enforce rigorous Schlenk techniques. Flame-dry all glassware under vacuum, use freshly titrated anhydrous solvents, and maintain a positive pressure of high-purity argon.
Section 2: The Cerium(III) Chloride Solution (Imamoto Protocol)
To overcome enolization and reduction side reactions, the addition of anhydrous CeCl
Mechanistic divergence of PhMgBr addition with and without CeCl3 additive.
Quantitative Impact of CeCl
Addition
| Substrate Type | Reagent System | Target Alcohol Yield (%) | Enolization/Recovery (%) |
| Sterically Hindered Ketone | PhMgBr (Standard) | 35 - 45% | 50 - 60% |
| Sterically Hindered Ketone | PhMgBr + CeCl | > 90% | < 5% |
| PhMgBr (Standard) | ~50% (Mixed 1,2/1,4) | N/A | |
| PhMgBr + CeCl | 95% (Strict 1,2) | N/A |
Data synthesized from Imamoto et al. demonstrating the suppression of abnormal reactions 6[6].
Section 3: Self-Validating Standard Operating Procedures (SOPs)
SOP 1: Cerium(III) Chloride-Mediated Phenylmagnesium Bromide Addition
Objective: Achieve >90% yield on highly enolizable substrates by shifting the reagent's behavior from basic to strictly nucleophilic.
-
Activation of CeCl
-
Procedure: Place CeCl
·7H O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) for 2 hours. -
Causality: Commercial CeCl
is heavily hydrated. If structural water is not completely removed, it will instantly quench the PhMgBr to form benzene 5[5]. -
Validation: The crystalline solid will transition to a fine, free-flowing white powder.
-
-
Formation of Organocerium Species
-
Procedure: Cool the flask to 0 °C, add anhydrous THF, and stir vigorously for 2 hours. Cool to -78 °C and add PhMgBr dropwise.
-
Causality: Anhydrous CeCl
is an insoluble polymer; stirring in THF breaks it down into the active monomeric CeCl (THF) complex. Low temperatures prevent the premature decomposition of the resulting organocerium reagent. -
Validation: The suspension will turn a characteristic yellow/orange hue upon the addition of PhMgBr, confirming successful transmetalation.
-
-
Electrophile Addition
SOP 2: Controlled Grignard Preparation to Minimize Biphenyl
Objective: Prevent Wurtz-type homocoupling during the generation of PhMgBr.
-
Magnesium Surface Activation
-
Procedure: Add Mg turnings to a flame-dried flask. Add a single crystal of iodine (I
) and heat gently until purple vapors fill the flask. -
Causality: Magnesium is passivated by an inert MgO layer. I
reacts to form MgI , etching the surface and exposing highly reactive, zero-valent Mg 2[2]. -
Validation: The purple color will fade to colorless upon the addition of the first few drops of bromobenzene, indicating active Grignard initiation.
-
-
Dropwise Bromobenzene Addition
-
Procedure: Dilute PhBr in anhydrous ether/THF. Add 5% of the volume to initiate. Once reflux begins, add the remainder at a rate of 1 drop per second.
-
Causality: Biphenyl forms via Wurtz coupling when unreacted PhBr encounters formed PhMgBr. Dropwise addition ensures the local concentration of PhBr remains near zero, kinetically favoring Grignard formation over homocoupling 2[2].
-
Validation: The reaction should maintain a gentle, self-sustaining reflux without external heating.
-
References
-
Title: Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (1989) | Source: SciSpace | URL: 4
-
Title: Carbonyl addition reactions promoted by cerium reagents | Source: IUPAC | URL: 6
-
Title: Troubleshooting common issues in the Grignard synthesis of tertiary alcohols | Source: Benchchem | URL: 2
-
Title: Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters | Source: ResearchGate | URL: 5
-
Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | Source: Adichemistry | URL: 1
-
Title: Reactive capture using metal looping: the effect of oxygen | Source: RSC Publishing | URL: 3
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactive capture using metal looping: the effect of oxygen - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00001B [pubs.rsc.org]
- 4. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (1989) | Tsuneo Imamoto | 567 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of Ethyl Atrolactate
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists Focus: Structural Confirmation vs. Chiral Resolution Methods
Executive Summary
Ethyl atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate) serves as a critical model compound in pharmaceutical development for studying chiral resolution. While standard 1H NMR in achiral solvents (
This guide objectively compares Standard Achiral NMR against Chiral Shift Reagent (CSR) Enhanced NMR . We demonstrate that while standard methods are sufficient for bulk purity, the use of Lanthanide Shift Reagents (LSRs) or Chiral Solvating Agents (CSAs) is the superior "alternative" for quantifying Enantiomeric Excess (
Part 1: Structural & Theoretical Framework
Ethyl atrolactate contains a quaternary chiral center at C2, bearing a phenyl group, a hydroxyl group, a methyl group, and the ethyl ester moiety.
The Spin System
-
Aromatic Region: 5 protons (Phenyl group).
-
Ester Moiety: Typical ethyl pattern (
system). -
Quaternary Methyl: A sharp singlet (3H).
-
Hydroxyl: A singlet (1H), as it is attached to a quaternary carbon (no vicinal coupling).
Visualization: Structural Logic
The following diagram illustrates the proton environments and the logic of chiral discrimination.
Figure 1: Proton environments in Ethyl Atrolactate. The C2-Methyl (Red) is the primary probe for chiral analysis.
Part 2: Comparative Analysis of Analytical Methods
We compare three specific NMR methodologies. The "Product" is the standard analysis; the "Alternatives" are the resolution-enhanced techniques.
Method A: Standard 1H NMR (Solvent: )
Best For: Routine structural confirmation and solvent impurity checks.
-
Performance: Provides sharp resolution of the ethyl quartet and aromatic multiplets.
-
Limitation: The hydroxyl peak is often broad and concentration-dependent due to exchange. It provides zero information on enantiomeric purity (racemate looks identical to pure enantiomer).
Method B: H-Bonding Analysis (Solvent: )
Best For: Confirming the presence of the hydroxyl group.
-
Performance: DMSO acts as a hydrogen bond acceptor, "locking" the OH proton. This results in a sharp, deshielded singlet shifted downfield (often >5 ppm).
-
Mechanism: Prevents rapid proton exchange seen in
.
Method C: Chiral Resolution (Solvent: + )
Best For: Determining Enantiomeric Excess (
-
The Alternative: This method competes with Chiral HPLC.
-
Performance: The addition of Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (
) creates a diastereomeric complex. -
Result: The previously equivalent C2-Methyl singlets of the (R) and (S) enantiomers split into two distinct peaks. The integration ratio of these peaks directly yields the
.
Comparative Data Table
| Feature | Method A: | Method B: | Method C: |
| Aromatic Protons | 7.30 - 7.55 ppm (m) | 7.25 - 7.50 ppm (m) | Broadened & Shifted Downfield |
| Ester | 4.23 ppm (q, J=7Hz) | 4.15 ppm (q) | Split into diastereotopic multiplets |
| C2-Methyl ( | 1.78 ppm (s) | 1.65 ppm (s) | Split: |
| Ester | 1.28 ppm (t, J=7Hz) | 1.15 ppm (t) | Shifted, potentially split |
| Hydroxyl ( | ~3.8 ppm (Broad/Var) | ~5.8 ppm (Sharp s) | Shifted significantly (Paramagnetic) |
| Chiral Discrimination | None | None | Excellent (Baseline Resolution) |
Part 3: Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity (The "Alternative" Workflow)
This protocol validates the use of NMR as a substitute for Chiral HPLC.
Reagents:
-
Ethyl Atrolactate (Analyte) ~10 mg
- (Solvent) 0.6 mL
- (Shift Reagent) ~5-10 mg increments
Step-by-Step Methodology:
-
Baseline Scan: Dissolve 10 mg of Ethyl Atrolactate in 0.6 mL
. Acquire a standard proton spectrum (8 scans). Ensure the C2-Methyl singlet at 1.78 ppm is sharp. -
Titration: Add 0.1 equivalents of
directly to the NMR tube. Shake vigorously until dissolved. -
Equilibration: Allow the sample to rest for 2 minutes to ensure complex formation.
-
Acquisition: Acquire spectrum. Note the broadening of peaks and the downfield shift.
-
Optimization: Continue adding
in 2 mg increments until the C2-Methyl peak splits into two baseline-separated singlets. -
Calculation: Integrate the two methyl signals (
and ).
Visualization: Chiral Resolution Workflow
Figure 2: Operational workflow for determining enantiomeric excess using Chiral Shift Reagents.
Part 4: Technical Analysis & Causality
Why the C2-Methyl Signal?
In the comparative analysis, we prioritize the C2-Methyl singlet over the Ethyl quartet.
-
Singlet vs. Quartet: Splitting a quartet into two overlapping quartets (due to chirality) creates a complex multiplet that is difficult to integrate accurately. Splitting a singlet yields two distinct singlets.
-
Proximity: The C2-Methyl is directly attached to the chiral center, maximizing the magnetic environment difference (
) induced by the Europium atom.
The Role of Water (Trustworthiness Check)
A common failure mode in this protocol is the presence of water.
-
Mechanism:
is hygroscopic. Water competes with the Ethyl Atrolactate hydroxyl group for coordination sites on the Europium. -
Symptom: If peaks remain broad and do not shift significantly, the reagent has likely been deactivated by moisture.
-
Correction: Use a fresh ampoule of solvent and store shift reagents in a desiccator.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for chemical shifts).
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for baseline spectral data).
- Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329.
Sources
Determining enantiomeric excess of ethyl atrolactate
Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) is a highly valued chiral building block in asymmetric synthesis and a historical cornerstone in the determination of absolute configurations via Prelog’s method. Because its structural scaffold—featuring a quaternary stereocenter bound to a hydroxyl group, a phenyl ring, a methyl group, and an ester moiety—is a precursor to complex active pharmaceutical ingredients (APIs)[1], determining its enantiomeric excess (ee) with absolute precision is a non-negotiable quality control step in drug development.
This guide objectively compares the three primary analytical modalities for determining the ee of ethyl atrolactate: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Quantitative Nuclear Magnetic Resonance (qNMR) using Chiral Shift Reagents . By dissecting the causality behind the experimental parameters, this guide provides researchers with self-validating protocols to ensure rigorous scientific integrity.
Mechanistic Triage: Selecting the Optimal Modality
The analytical behavior of ethyl atrolactate is dictated by its functional groups. The tertiary alcohol acts as a strong hydrogen-bond donor, the ester carbonyl is a hydrogen-bond acceptor, and the phenyl ring provides a site for
Decision workflow for selecting the optimal enantiomeric excess determination method.
Chiral HPLC: The Gold Standard for Precision
Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) remains the most robust method for determining the ee of atrolactate derivatives[2]. For ethyl atrolactate, columns coated with amylose tris(3,5-dimethylphenylcarbamate)—such as Chiralpak AD-H—are highly effective[3].
The Causality of Separation:
Chiral recognition on an amylose carbamate phase relies on a three-point interaction model. The carbamate N-H and C=O groups on the stationary phase form transient hydrogen bonds with the hydroxyl and ester groups of ethyl atrolactate. Simultaneously, the phenyl ring of the analyte engages in
Chiral recognition mechanism of ethyl atrolactate on an amylose-based stationary phase.
Self-Validating HPLC Protocol
-
System Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a normal-phase eluent of Hexane/Isopropanol (99:1 v/v) at 1.0 mL/min. Crucial Insight: Keep the polar modifier (isopropanol) extremely low (1%). Higher concentrations will competitively bind to the CSP's carbamate sites, disrupting the delicate hydrogen-bonding network required to resolve the tertiary alcohol[3].
-
Baseline Validation (System Suitability): Inject 10 µL of a 1 mg/mL racemic ethyl atrolactate standard. Calculate the resolution factor (
). The system is only validated for quantitative ee determination if . If , reduce the isopropanol concentration to 0.5%. -
Sample Acquisition: Inject the enantioenriched sample under identical conditions. Monitor UV absorbance at 210 nm or 254 nm.
-
Quantification: Calculate the enantiomeric excess using the integrated peak areas (
):
Chiral Gas Chromatography (GC): The High-Resolution Alternative
For volatile chiral esters like ethyl atrolactate, Chiral GC offers superior theoretical plate counts compared to HPLC, often resulting in baseline resolution in a fraction of the time.
The Causality of Separation:
Separation is achieved using capillary columns coated with derivatized cyclodextrins (e.g.,
Self-Validating GC Protocol
-
Sample Preparation: Dissolve 1 mg of ethyl atrolactate in 1 mL of anhydrous dichloromethane. Optional but recommended: If peak tailing is observed due to the free tertiary hydroxyl interacting with column silanol groups, derivatize the sample using acetic anhydride and pyridine to form the corresponding acetate.
-
Instrument Parameters: Use a
-DEX capillary column (30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 220°C and the Flame Ionization Detector (FID) to 250°C. Use Helium as the carrier gas at a constant flow of 1.2 mL/min. -
Thermal Validation Ramp: Instead of an isothermal run, program a slow temperature ramp (e.g., hold at 100°C for 2 min, then ramp at 2°C/min to 160°C). Crucial Insight: A slow ramp validates the method by ensuring that no achiral synthetic impurities (which might have different boiling points but similar isothermal retention times) are co-eluting and artificially inflating the peak area of an enantiomer.
-
Quantification: Calculate ee directly from the FID peak areas, which provide a highly linear response proportional to mass.
qNMR with Chiral Shift Reagents (CSRs): The Structural Assay
When chromatographic methods are unavailable or when simultaneous structural verification is required,
The Causality of Separation:
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)
Self-Validating qNMR Protocol
-
Sample Preparation: Dissolve 20 mg of the ethyl atrolactate sample in 0.6 mL of CDCl
(ensure it is strictly anhydrous, as water competitively binds to the Europium reagent). -
Baseline Spectrum: Acquire a standard
H-NMR spectrum. Identify the sharp singlet of the C2-methyl group (typically around 1.7 ppm) and the triplet of the ester ethyl group. -
Titration Validation: Do not add the CSR all at once. Add Eu(hfc)
in 0.1 molar equivalent increments. Crucial Insight: Paramagnetic lanthanides cause line broadening. By titrating, you validate the exact concentration where baseline resolution of the split methyl singlets is achieved before the peaks become too broad to integrate accurately. -
Quantification: Once the C2-methyl singlet splits into two distinct singlets, integrate the area (
) of both peaks:
Comparative Performance Data
To guide method selection, the quantitative and operational parameters of the three methodologies are summarized below.
| Parameter | Chiral HPLC (Polysaccharide CSP) | Chiral GC (Cyclodextrin Phase) | qNMR (Eu(hfc) |
| Primary Mechanism | H-bonding, | Inclusion complex thermodynamics | Diastereomeric pseudocontact shift |
| Resolution ( | High (Typically > 2.0) | Very High (Typically > 3.0) | Moderate (Dependent on titration) |
| Analysis Time | 15 – 30 minutes | 20 – 45 minutes | < 10 minutes (post-titration) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal to Moderate (Derivatization) | High (Anhydrous conditions, titration) |
| Limit of Detection | ~0.1% ee | ~0.05% ee | ~2.0% ee |
| Best Used For | Routine QA/QC, Preparative scale-up | High-throughput analytical screening | Mechanistic studies, structural proof |
References
-
Semantic Scholar. Supporting Information - (S)-Ethyl 2-hydroxy-2-phenylpropanoate. Semantic Scholar. Available at:[Link]
-
ASM Journals. Conversion of Sterically Demanding α,α-Disubstituted Phenylacetonitriles by the Arylacetonitrilase from Pseudomonas fluorescens EBC191. Applied and Environmental Microbiology. Available at: [Link]
-
SciELO. Absolute configuration and enantiomeric composition of partially resolved mandelic, atrolactic and lactic acids by ¹H NMR of their (S)-2-methylbutyl esters. SciELO. Available at: [Link]
Sources
Advanced IR Spectroscopy Guide: Characterizing Alpha-Hydroxy Esters
Executive Summary: The Structural "Tug-of-War"
In drug development and metabolic profiling, distinguishing alpha-hydroxy esters (e.g., lactate esters, glycolate esters) from their structural analogs is a critical analytical challenge. Unlike simple esters or carboxylic acids, alpha-hydroxy esters exhibit a unique spectral "performance" driven by a competing mechanistic interaction: the Inductive Effect vs. Intramolecular Hydrogen Bonding .
This guide provides a definitive technical comparison of the alpha-hydroxy ester functional group against its primary alternatives: simple esters and alpha-hydroxy acids. It establishes a self-validating experimental protocol to confirm the presence of the 5-membered intramolecular hydrogen bond ring characteristic of this class.
Mechanistic Insight: Why the Spectrum Shifts
To interpret the IR spectrum of an alpha-hydroxy ester, one must understand the electronic environment of the carbonyl group.
-
Inductive Effect (Blue Shift): The alpha-hydroxyl group (-OH) is electron-withdrawing. In the absence of other factors (e.g., in
-halo esters), this would withdraw electron density from the carbonyl carbon, strengthening the C=O bond and shifting the absorption to a higher wavenumber (>1750 cm⁻¹). -
Intramolecular Hydrogen Bonding (Red Shift): The alpha-hydroxyl hydrogen donates a hydrogen bond to the carbonyl oxygen, forming a stable 5-membered ring. This interaction lengthens (weakens) the C=O bond, shifting the absorption to a lower wavenumber.[1][2]
The Net Result: In alpha-hydroxy esters, these two effects largely cancel each other out. The C=O peak often appears in the "normal" saturated ester range (1735–1750 cm⁻¹), effectively masking the inductive effect. The diagnostic "fingerprint" therefore relies on the behavior of the O-H stretch under dilution.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the spectral signature of Alpha-Hydroxy Esters against their most common structural analogs.
Table 1: Spectral Performance Matrix
| Feature | Alpha-Hydroxy Ester (Target) | Simple Saturated Ester (Alternative 1) | Alpha-Hydroxy Acid (Alternative 2) |
| Example | Methyl Lactate | Methyl Acetate | Lactic Acid |
| C=O Stretch | 1735–1750 cm⁻¹ (Strong)(Induction canceled by H-bond) | 1735–1750 cm⁻¹ (Strong)(Baseline ester freq) | 1700–1725 cm⁻¹ (Strong)(Lower due to strong dimer H-bonding) |
| O-H Stretch | 3550–3200 cm⁻¹ (Medium)(Distinct shape, see Protocol) | Absent | 3300–2500 cm⁻¹ (Very Broad)(The "Monstrous" dimer trough) |
| C-O Stretch | ~1200 & 1100 cm⁻¹ (Rule of Three applies) | ~1240 & 1050 cm⁻¹ (Acetates have high C-O) | ~1250 cm⁻¹ (Coupled C-O/O-H bend) |
| Key Differentiator | Dilution Resistance: Intramolecular H-bond persists in dilute solution. | Lack of OH: Clean baseline >3000 cm⁻¹. | Broadness: OH covers C-H region; C=O is significantly lower. |
Experimental Protocol: The Dilution Validation System
To definitively confirm an alpha-hydroxy ester, you must distinguish between intermolecular H-bonding (concentration-dependent) and intramolecular H-bonding (concentration-independent).
Methodology: Variable Concentration IR Analysis
Objective: Validate the presence of the 5-membered intramolecular ring.
Reagents:
-
Solvent: Carbon Tetrachloride (
) or dry Chloroform ( ). Note: is preferred for optical transparency in the 3000+ cm⁻¹ region.
Step-by-Step Workflow:
-
Neat Spectrum: Acquire an ATR or thin-film spectrum of the pure liquid. Observe the broad OH band (combination of inter- and intramolecular bonding).[1]
-
Preparation of Series: Prepare three solutions:
-
High Conc: 10% v/v
-
Medium Conc: 1% v/v
-
Low Conc: 0.05% v/v (Requires long pathlength cell, e.g., 1–5 mm).
-
-
Acquisition: Record transmission spectra for all dilutions.
-
Analysis: Focus on the 3700–3200 cm⁻¹ region.
Data Interpretation:
-
Simple Alcohol (Intermolecular only): As concentration drops, the broad band (~3350 cm⁻¹) disappears, and a sharp "free" OH peak appears (~3600+ cm⁻¹).
-
Alpha-Hydroxy Ester (Intramolecular): As concentration drops, the broad intermolecular band disappears, but a sharp, distinct band persists at ~3550–3500 cm⁻¹ . This is the intramolecularly bonded OH, shifted lower than a free OH but higher than the intermolecular bulk.
Visualization: Dilution Logic Tree
Caption: Logic flow for distinguishing intramolecular hydrogen bonding in alpha-hydroxy esters via dilution.
Spectral Decision Matrix
When analyzing an unknown sample, use this decision matrix to rapidly classify the carbonyl compound based on peak topology.
Caption: Decision tree for rapid classification of ester derivatives based on IR spectral features.
References
-
NIST Mass Spectrometry Data Center. (2023). Methyl lactate - Gas Phase IR Spectrum. National Institute of Standards and Technology.[5] [Link]
-
Borho, N., Suhm, M. A., et al. (2006).[3] Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol. Physical Chemistry Chemical Physics, 8, 4449-4460.[3] [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Spectroscopy Online. (2018). The C=O[1][2][6][7] Bond, Part VI: Esters and the Rule of Three. [Link]
-
Chemistry LibreTexts. (2022). Infrared Spectra of Some Common Functional Groups: Esters. [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl lactate [webbook.nist.gov]
- 6. davuniversity.org [davuniversity.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Mass Spectrometry Fragmentation Pattern of Ethyl Atrolactate: A Comparative Analytical Guide
As a Senior Application Scientist, one of the most frequent challenges in structural elucidation is differentiating closely related chiral building blocks and active pharmaceutical ingredients (APIs). Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) is a highly valued intermediate in the synthesis of anticholinergic agents and other complex therapeutics.
When analyzing ethyl atrolactate via Gas Chromatography-Mass Spectrometry (GC-MS) with standard 70 eV Electron Ionization (EI), understanding the thermodynamic drivers behind its fragmentation is critical. This guide objectively compares the fragmentation profile of ethyl atrolactate against its primary structural alternatives—ethyl mandelate and methyl atrolactate—providing a self-validating framework for accurate identification.
Mechanistic Causality of EI-MS Fragmentation
The fragmentation of
The Thermodynamic Driving Force: The m/z 121 Base Peak
The dominant fragmentation pathway is the expulsion of the bulky ethoxycarbonyl radical (•COOCH
-
Leaving Group Capability: The ethoxycarbonyl radical is a highly stable, bulky leaving group, making its expulsion kinetically favorable.
-
Product Ion Stabilization: The resulting tertiary carbocation,[Ph-C(OH)CH
] at m/z 121, represents a thermodynamic sink. The positive charge is synergistically delocalized by the resonance of the adjacent phenyl ring and the electron-donating lone pairs of the hydroxyl oxygen (forming an oxonium ion).
Alternative
Secondary Rearrangements
The m/z 121 base peak undergoes two primary secondary fragmentations:
-
Dehydration: Loss of H
O (18 Da) to form the [Ph-C=CH ] ion at m/z 103. -
Methane Elimination: A characteristic rearrangement where the
-methyl group and the hydroxyl proton combine to leave as neutral CH (16 Da), yielding the stable acylium ion[Ph-CO] at m/z 105. This acylium ion subsequently loses carbon monoxide (28 Da) to form the phenyl cation at m/z 77.
Comparative Fragmentation Analysis
To validate the identity of ethyl atrolactate, it must be distinguished from its structural analogs. Comparing the shifting of neutral losses and base peaks provides definitive proof of structure.
Ethyl mandelate (CAS 774-40-3) serves as an excellent comparative baseline. As documented by [1], its primary
Conversely, substituting the ethyl ester for a methyl ester (Methyl Atrolactate) shifts the neutral ester loss from 73 Da to 59 Da, yet predictably yields the exact same m/z 121 base peak, validating the
Table 1: Diagnostic Ion Comparison of -Hydroxy Esters
| Compound | Molecular Weight | Base Peak ( | Key Secondary Ions | Structural Differentiator |
| Ethyl Atrolactate | 194 | m/z 121 (-73 Da) | m/z 179, 117, 105, 77 | |
| Ethyl Mandelate | 180 | m/z 107 (-73 Da) | m/z 180 (M | |
| Methyl Atrolactate | 180 | m/z 121 (-59 Da) | m/z 165, 105, 77 |
Fragmentation Pathway Visualization
Electron Ionization (EI) mass spectrometry fragmentation pathway of ethyl atrolactate.
Self-Validating GC-MS Experimental Protocol
To ensure data integrity and reproducibility, the following protocol incorporates built-in autovalidation checkpoints. This ensures that instrumental artifacts (such as thermal degradation) are not misidentified as EI fragmentation.
Step 1: System Suitability & Calibration
-
Action: Perform an air/water background check.
-
Autovalidation Checkpoint: Ensure m/z 18 (H
O), 28 (N ), and 32 (O ) are below 2% relative abundance. High background water will artificially inflate the m/z 103 peak due to enhanced thermal dehydration of the m/z 121 ion in the source before actual ionization occurs.
Step 2: Sample Preparation
-
Action: Dissolve 1.0 mg of analytical standard ethyl atrolactate in 1.0 mL of anhydrous, GC-grade dichloromethane (DCM).
-
Autovalidation Checkpoint: Avoid protic solvents (like ethanol or methanol) to prevent transesterification or hydrolysis in the heated inlet, which would yield false peaks for methyl atrolactate or atrolactic acid.
Step 3: Chromatographic Separation
-
Column: 30m × 0.25mm × 0.25µm HP-5MS (or equivalent 5% phenyl methyl siloxane).
-
Injection: 1 µL, splitless mode. Inlet temperature set to 250°C.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.
Step 4: Mass Spectrometric Detection
-
Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40 to 300.
-
Autovalidation Checkpoint: The presence of m/z 194 (M
) will be extremely weak (<1% relative abundance). Validation of the intact molecule must rely on the precise mass difference between the theoretical M and the primary fragments (m/z 179 for M-15, and m/z 121 for M-73). If the base peak shifts heavily from m/z 121 to m/z 103, suspect excessive inlet or source temperatures causing premature dehydration of the tertiary alcohol.
References
-
NIST Mass Spectrometry Data Center, "Ethyl mandelate", NIST Chemistry WebBook, SRD 69. [Link]
Sources
A Comparative Guide to Stereochemical Control in the Hydrogenolysis of Ethyl Atrolactate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the stereoselective transformation of chiral molecules is of paramount importance, particularly in the synthesis of active pharmaceutical ingredients (APIs) where enantiomeric purity can dictate therapeutic efficacy and safety. The hydrogenolytic cleavage of the C-O bond in benzylic esters is a fundamental transformation, and understanding the factors that govern its stereochemical outcome is crucial for rational reaction design. This guide provides an in-depth comparison of the stereochemical course of the hydrogenolysis of ethyl atrolactate, a model benzylic ester, using two of the most common heterogeneous catalysts: Raney Nickel and Palladium.
The central finding, established in seminal work, is that the choice of catalyst dictates the stereochemical outcome: Raney Nickel promotes hydrogenolysis with retention of configuration, while Palladium catalysts lead to inversion of the stereocenter.[1] This divergence is attributed to a competition between SNi-type (Substitution Nucleophilic internal) and SN2-type (Substitution Nucleophilic bimolecular) mechanisms on the catalyst surface.
The Dichotomy of Stereochemistry: Raney Nickel vs. Palladium
The hydrogenolysis of optically active ethyl atrolactate to ethyl 2-phenylpropanoate serves as a clear illustration of catalyst-dependent stereochemical control.
Caption: General reaction scheme for the hydrogenolysis of ethyl atrolactate.
| Catalyst | Predominant Stereochemical Outcome | Proposed Mechanism |
| Raney Nickel | Retention of Configuration | SNi-type |
| Palladium on Carbon (Pd/C) | Inversion of Configuration | SN2-type |
Mechanistic Insights: A Tale of Two Pathways
The differing stereochemical outcomes are rationalized by the distinct ways in which the substrate interacts with the catalyst surface and the subsequent mechanism of C-O bond cleavage.
The SNi-type Mechanism on Raney Nickel: A Path to Retention
On the surface of Raney Nickel, the hydrogenolysis is proposed to proceed through an SNi-type mechanism, which accounts for the observed retention of configuration. This pathway involves the adsorption of the substrate onto the catalyst surface through a three-point interaction involving the phenyl ring, the hydroxyl group, and the ester carbonyl. The key step is the internal delivery of a hydride from the catalyst surface to the benzylic carbon, occurring on the same face from which the leaving group departs.
Caption: Proposed SNi-type mechanism on Raney Nickel leading to retention.
This concerted, or near-concerted, process does not involve a backside attack, thus preserving the original stereochemistry of the chiral center.
The SN2-type Mechanism on Palladium: A Backside Attack for Inversion
In contrast, the hydrogenolysis over Palladium catalysts is believed to follow an SN2-type pathway, resulting in the inversion of stereochemistry.[1] In this mechanism, the substrate adsorbs onto the palladium surface, primarily through the phenyl group. This adsorption activates the benzylic C-O bond towards nucleophilic attack. A hydride species, formed from the dissociation of molecular hydrogen on the palladium surface, then attacks the benzylic carbon from the backside, in a manner analogous to a classical SN2 reaction.
Caption: Proposed SN2-type mechanism on Palladium leading to inversion.
This backside attack necessitates an inversion of the stereocenter, leading to the formation of the opposite enantiomer of the product.
Experimental Protocols
The following protocols provide a framework for performing the stereoselective hydrogenolysis of ethyl atrolactate and analyzing the stereochemical outcome.
Protocol 1: Hydrogenolysis with Retention using Raney Nickel
Materials:
-
Ethyl (R)-atrolactate
-
Raney Nickel (activated, slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite® for filtration
Procedure:
-
In a suitable hydrogenation flask, dissolve ethyl (R)-atrolactate (1.0 eq) in anhydrous ethanol (e.g., 0.1 M solution).
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (approx. 50% by weight of the substrate) to the flask. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-2-phenylpropanoate.
-
Purify the product by silica gel chromatography if necessary.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis (see Protocol 3).
Protocol 2: Hydrogenolysis with Inversion using Palladium on Carbon (Pd/C)
Materials:
-
Ethyl (R)-atrolactate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Standard hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
In a hydrogenation flask, dissolve ethyl (R)-atrolactate (1.0 eq) in anhydrous ethanol (e.g., 0.1 M solution).
-
Carefully add 10% Pd/C (5-10 mol% by weight of the substrate) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Pressurize with hydrogen (1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl (S)-2-phenylpropanoate.
-
Purify by silica gel chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC analysis (see Protocol 3).
Protocol 3: Chiral HPLC Analysis of Ethyl 2-Phenylpropanoate
Objective: To determine the enantiomeric excess (e.e.) of the hydrogenolysis product.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
A suitable chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating enantiomers of profen-class molecules.[2]
Mobile Phase (Isocratic):
-
A mixture of n-hexane and a polar modifier like 2-propanol or ethanol. A typical starting condition is 95:5 (v/v) n-hexane:2-propanol. The exact ratio may need to be optimized for baseline separation.[2]
-
For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve peak shape.
Procedure:
-
Prepare a standard solution of racemic ethyl 2-phenylpropanoate in the mobile phase.
-
Prepare a sample of the purified product from the hydrogenolysis reaction, also dissolved in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the reaction product sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion and Outlook
The stereochemical outcome of the hydrogenolysis of ethyl atrolactate is a classic example of how the choice of a heterogeneous catalyst can profoundly influence the stereochemistry of a reaction. Raney Nickel, through a proposed SNi-type mechanism, leads to retention of configuration, while Palladium catalysts, via an SN2-type pathway, result in inversion. This predictable stereochemical divergence provides a powerful tool for synthetic chemists to control the chirality of their target molecules.
For drug development professionals, this understanding is critical. The ability to selectively synthesize a desired enantiomer through a simple and efficient catalytic process can significantly impact the economic viability and scalability of a synthetic route. Future research in this area may focus on developing new catalysts or modifying existing ones to achieve even greater stereoselectivity, potentially allowing for the "switching" of stereochemical outcomes with a single catalyst under different reaction conditions. Furthermore, a more detailed understanding of the catalyst-substrate interactions at the molecular level, through computational modeling and advanced surface science techniques, will undoubtedly lead to the design of more efficient and selective catalysts for a wide range of stereoselective transformations.
References
- Mitsui, S., Imaizumi, S., & Esashi, Y. (1969). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan, 42(12), 3549-3555.
-
Organic Syntheses Procedure, Raney Nickel. Available at: [Link]
- CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity. Google Patents.
Sources
- 1. Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives [periodicos.capes.gov.br]
- 2. CN115436511A - A kind of HPLC detection method of ethyl lactate and its enantiomer chiral purity - Google Patents [patents.google.com]
Validating absolute configuration of ethyl atrolactate
Validating the Absolute Configuration of Ethyl Atrolactate: A Comprehensive Comparison Guide
Ethyl atrolactate (ethyl 2-hydroxy-2-phenylpropanoate) is a chiral tertiary
Unlike secondary alcohols, tertiary alcohols lack an
Mechanistic Comparison of Validation Technologies
As an application scientist, selecting the correct analytical technique requires understanding the physical causality behind each method's interaction with the chiral center.
A. Vibrational Circular Dichroism (VCD) coupled with DFT
VCD measures the differential absorption of left and right circularly polarized infrared light during fundamental vibrational transitions. Because it probes the entire three-dimensional vibrational manifold of the molecule rather than relying on a single reporter atom, it is highly robust for sterically congested tertiary centers. By comparing the experimental VCD spectrum against an ab initio Density Functional Theory (DFT) simulated spectrum, the absolute configuration can be assigned directly in solution without the need for crystallization[1].
B. NMR Spectroscopy with Advanced Chiral Derivatizing Agents (CDAs)
Standard MTPA (Mosher's acid) analysis relies on the magnetic anisotropy of a phenyl ring shielding or deshielding adjacent protons. For ethyl atrolactate, the lack of an
C. Single-Crystal X-Ray Diffraction (Anomalous Dispersion)
X-ray crystallography determines absolute structure by exploiting the anomalous scattering of X-rays by heavier atoms, which breaks Friedel’s Law. The absolute configuration is mathematically quantified using the Flack parameter (
D. Chiral HPLC
Chiral HPLC separates enantiomers based on transient, diastereomeric interactions with a chiral stationary phase. While highly accurate for determining enantiomeric excess (
Quantitative Performance Comparison
The following table summarizes the operational parameters and data outputs of each methodology when applied to ethyl atrolactate.
| Parameter | VCD / DFT | NMR (2NMA Derivatization) | X-Ray Diffraction (SCXRD) | Chiral HPLC |
| Direct / Relative | Direct (Absolute) | Direct (Empirical Model) | Direct (Absolute) | Relative |
| Sample State | Liquid or Solid (in solution) | Liquid or Solid (in solution) | High-Quality Single Crystal | Liquid or Solid (in solution) |
| Derivatization | None Required | Required (2NMA ester) | Required (Heavy-atom ester) | None Required |
| Primary Output | Spectral Alignment | Flack Parameter ( | Retention Time ( | |
| Throughput | Low (Computationally heavy) | Medium | Low (Crystallization bottleneck) | High |
| Self-Validating? | Yes (Theory vs. Experiment) | Yes (Internal | Yes ( | No (Requires standard) |
Decision Matrix for Method Selection
Caption: Decision matrix for selecting the optimal absolute configuration validation method for ethyl atrolactate.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the chosen method must act as a self-validating system. Below are the step-by-step methodologies for the two most robust absolute techniques.
Protocol 1: VCD and DFT Computational Workflow (Recommended)
Because ethyl atrolactate does not require derivatization for VCD, this is the most direct method to preserve the integrity of the sample[1].
-
Experimental Measurement:
-
Dissolve 5–10 mg of enantiopure ethyl atrolactate in 150
L of (approx. 0.1 M). -
Load the sample into a
infrared cell (pathlength 75 m). -
Acquire the IR and VCD spectra using a ChiralIR VCD spectrometer at a resolution of 4–8 cm
, accumulating scans for 4–6 hours to ensure a high signal-to-noise ratio.
-
-
Conformational Search:
-
Perform a molecular mechanics (e.g., MMFF94) conformational search on the arbitrarily chosen (R)-enantiomer to identify all conformers within a 5 kcal/mol energy window.
-
-
DFT Optimization:
-
Optimize the geometry of the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.
-
-
Frequency Calculation:
-
Calculate the vibrational frequencies, dipole strengths, and rotational strengths for each optimized conformer. Apply a Lorentzian band shape (typically 4–8 cm
half-width) to simulate the spectra.
-
-
Boltzmann Averaging & Alignment:
-
Calculate the Boltzmann-weighted average VCD spectrum.
-
Overlay the calculated (R)-spectrum with the experimental spectrum. If the signs of the major vibrational bands match, the absolute configuration is (R). If they are exact mirror images, the true configuration is (S).
-
Caption: Parallel experimental and computational workflow for VCD-based absolute configuration assignment.
Protocol 2: X-Ray Crystallography via Heavy-Atom Derivatization
If computational resources are unavailable, SCXRD is the gold standard, provided the sample can be crystallized[4].
-
Derivatization:
-
React ethyl atrolactate with 4-bromobenzoyl chloride in the presence of pyridine and DMAP (catalytic) in dichloromethane to yield ethyl 2-(4-bromobenzoyloxy)-2-phenylpropanoate. The bromine atom acts as an anomalous scatterer.
-
-
Crystallization:
-
Purify the ester via flash chromatography.
-
Dissolve the purified ester in a minimum amount of hot heptane/ethyl acetate and allow for slow evaporation at room temperature to grow single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer equipped with a Copper (
, Å) X-ray source. Copper radiation is critical as it maximizes the anomalous dispersion signal of the bromine atom compared to Molybdenum sources.
-
-
Structure Solution & Refinement:
-
Solve the structure using direct methods (e.g., SHELXT).
-
Refine the structural model using full-matrix least-squares (SHELXL).
-
Validation: Evaluate the Flack parameter (
). An value of confirms the absolute configuration of the model is correct. An value of indicates the true configuration is the inverted mirror image[3].
-
Conclusion
For validating the absolute configuration of ethyl atrolactate, VCD coupled with DFT calculations is the most efficient and non-destructive methodology, bypassing the severe steric limitations of NMR CDAs and the crystallization bottlenecks of X-ray diffraction. However, if a physical structural proof is strictly mandated by regulatory bodies, SCXRD following heavy-atom derivatization remains the unequivocal gold standard, provided the Flack parameter is rigorously refined and interpreted.
References
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality (2008). URL: [Link]
-
Seco, J. M., et al. "Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy." Chemistry Letters (1999). URL: [Link]
-
Parsons, S. "Howard Flack and the Flack Parameter." MDPI Chemistry (2020). URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-2-phenyl-propionic acid ethyl ester
Essential Safety and Handling Guide: 2-Hydroxy-2-phenyl-propionic Acid Ethyl Ester
This guide provides comprehensive, immediate safety protocols and logistical plans for the handling and disposal of 2-Hydroxy-2-phenyl-propionic acid ethyl ester (also known as Ethyl 2-hydroxy-2-phenylpropanoate). As your Senior Application Scientist, my objective is to equip you with the necessary procedural knowledge, grounded in rigorous scientific principles, to ensure a safe and efficient laboratory environment. Adherence to these protocols is paramount for personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the potential hazards is critical. This initial assessment dictates the necessary safety precautions. 2-Hydroxy-2-phenyl-propionic acid ethyl ester and its close structural analogs are classified with specific risks that necessitate a stringent PPE protocol.
According to safety data sheets, related compounds can cause skin irritation, and serious eye irritation or damage.[1][2][3] Some forms of the parent acid are even classified as causing severe skin burns and eye damage.[4] While the toxicological properties of this specific ester have not been fully investigated, it is prudent to handle it with a high degree of caution, assuming it may present similar hazards.[1] Inhalation may also cause respiratory irritation.[2][3] Therefore, all handling procedures must be designed to prevent skin and eye contact, as well as the inhalation of any mists or vapors.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-backed system of barriers between the researcher and the potential hazard. The following PPE is mandatory when handling 2-Hydroxy-2-phenyl-propionic acid ethyl ester.
| PPE Category | Specifications & Rationale | Standards & Regulations |
| Eye & Face Protection | Chemical safety goggles are the minimum requirement to protect against splashes. When handling larger volumes (>250 mL) or when there is a significant risk of splashing, a face shield must be worn over the safety goggles for full facial protection.[5][6] | Comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][5] |
| Hand Protection | Wear suitable chemical-resistant gloves. While standard disposable nitrile gloves offer protection against incidental contact, they should be changed immediately upon contamination.[6] Always inspect gloves for tears or punctures before use. For prolonged contact, consult glove manufacturer data for resistance to esters. | Follow OSHA 29 CFR 1910.138 for hand protection.[5] |
| Skin & Body Protection | A standard laboratory coat must be worn and fully fastened. For procedures involving significant quantities or a high risk of splashes, a chemically resistant apron should be worn over the lab coat.[5][6] | N/A |
| Respiratory Protection | All handling should occur within a certified chemical fume hood to control vapor exposure.[7] If work outside of a fume hood is unavoidable or if aerosols/mists are generated, a government-approved respirator (e.g., NIOSH-approved) with an appropriate cartridge for organic vapors is required. | Adhere to OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[5] |
Procedural Workflow for Safe Handling
A systematic approach to handling ensures that safety measures are integrated at every stage. The following workflow is designed to minimize risk from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of the chemical.
Detailed Steps:
-
Preparation: Before entering the lab, review the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible.[5] Don all required PPE as specified in the table above.
-
Handling: Conduct all manipulations of the chemical inside a chemical fume hood to minimize inhalation risk.[7] Use non-sparking tools and avoid actions that could generate aerosols.[8][9] Keep the container tightly closed when not in use.[1][10]
-
Post-Handling: After use, decontaminate the work surface. Remove PPE, being careful to avoid contaminating your skin.[10] Always wash your hands thoroughly with soap and water after handling is complete.[1][5]
Emergency & Disposal Plans
Preparedness for unexpected events is a cornerstone of laboratory safety.
Spill Response Protocol:
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Caption: Immediate response workflow for a chemical spill.
Spill & Disposal Procedures:
-
Spills: For liquid spills, absorb the material with an inert substance like sand, silica gel, or an acid binder.[5][7] Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[5] Prevent the chemical from entering drains or waterways.[5][7]
-
Disposal: All waste, including the chemical itself and any contaminated materials (e.g., absorbent, gloves, paper towels), must be disposed of as hazardous waste.[5] The waste should be placed in a suitable, closed, and properly labeled container.[7][9] Do not empty into drains.[5] Arrange for disposal through a licensed disposal company, adhering to all federal, state, and local environmental regulations.[7]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water while removing all contaminated clothing.[7][10] If irritation persists, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[7][10]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[7]
By integrating these safety protocols into your daily operations, you build a foundation of trust and reliability in your research outcomes, ensuring that scientific advancement and personal safety proceed hand-in-hand.
References
-
Benchchem. Essential Safety and Operational Guide for Handling (R)-2-Hydroxy-2-phenylpropanoic Acid. 5
-
BroadPharm. Safety Data Sheet. 7
-
Fisher Scientific. SAFETY DATA SHEET. 1
-
Thermo Fisher Scientific. SAFETY DATA SHEET. 10
-
ECHEMI. ETHYL2-ETHOXYPROPIONATE SDS, 7737-40-8 Safety Data Sheets. 8
-
University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. 6
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. 9
-
Merck Millipore. Safety Data Sheet. 4
-
Fisher Scientific. SAFETY DATA SHEET. 2
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
ThermoFisher. SAFETY DATA SHEET. 3
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
